2-Methoxypropane-1-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypropane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-4(3-6)5-2/h4,6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSCHUBQMMNSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of (S)-2-Methoxypropane-1-thiol: A Chiral Pool Approach
Executive Summary & Strategic Analysis
(S)-2-methoxypropane-1-thiol is a high-value chiral building block, particularly useful in the synthesis of metalloproteinase inhibitors and as a ligand for asymmetric catalysis. Its structural integrity—specifically the preservation of the (S)-configuration at the C2 position—is paramount.
While ring-opening of (S)-propylene oxide with methanol followed by thiolation is a theoretically possible route, it suffers from critical regioselectivity issues. Acid-catalyzed methanolysis yields a mixture of 1-methoxy-2-propanol (major) and 2-methoxy-1-propanol (minor, desired), necessitating difficult separation steps.
The Superior Pathway: This guide details the "Lactate Route," utilizing (S)-Methyl Lactate as the chiral pool progenitor. This pathway offers three decisive advantages:
-
Regiocontrol: The carbon skeleton is pre-functionalized, eliminating the ambiguity of epoxide ring opening.
-
Stereochemical Fidelity: The stereocenter at C2 is protected by the methoxy group early in the synthesis, preventing racemization during subsequent homologation or reduction.
-
Scalability: The reagents (MeI, LiAlH4, MsCl, KSAc) are amenable to gram-to-kilogram scale-up.
Synthetic Pathway Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate transitions.
Figure 1: Step-wise synthetic workflow from (S)-Methyl Lactate to (S)-2-methoxypropane-1-thiol.
Detailed Experimental Protocols
Step 1: O-Methylation of (S)-Methyl Lactate
Objective: Introduce the methoxy group at C2 without racemizing the alpha-proton. Method: Purdie Methylation (Ag₂O/MeI) is preferred over Williamson ether synthesis (NaH/MeI) for lactates to minimize base-catalyzed racemization [1].
-
Reagents: (S)-Methyl lactate (1.0 eq), Methyl Iodide (MeI, 5.0 eq), Silver(I) Oxide (Ag₂O, 1.5 eq).
-
Solvent: Neat or Et₂O (if viscosity is an issue).
-
Protocol:
-
Charge a flame-dried flask with (S)-Methyl lactate and MeI under Argon.
-
Add Ag₂O in portions over 1 hour to control the exotherm.
-
Stir vigorously at room temperature for 24–48 hours. Monitoring by GC is essential to ensure complete conversion of the hydroxyl group.
-
Workup: Filter the suspension through a pad of Celite to remove silver salts. Rinse the pad with Et₂O.
-
Concentrate the filtrate carefully (product is volatile). Distill under reduced pressure to obtain Methyl (S)-2-methoxypropanoate .
-
Step 2: Reduction to (S)-2-Methoxypropan-1-ol
Objective: Reduce the ester to a primary alcohol while preserving the C2 stereocenter.
-
Reagents: LiAlH₄ (1.2 eq), Anhydrous THF.
-
Protocol:
-
Suspend LiAlH₄ in anhydrous THF at 0°C under Argon.
-
Add Methyl (S)-2-methoxypropanoate dropwise, maintaining the internal temperature <10°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Filter the granular precipitate. Dry the filtrate over MgSO₄.
-
Distill to isolate (S)-2-methoxypropan-1-ol (b.p. approx 130°C).
-
Step 3: Thiolation Sequence (Activation & Displacement)
Objective: Convert the primary alcohol to a thiol. Direct displacement with NaSH often leads to disulfide formation. The thioacetate route is more robust.
3a. Mesylation
-
Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), DCM.
-
Protocol:
-
Dissolve (S)-2-methoxypropan-1-ol in DCM at 0°C.
-
Add Et₃N followed by dropwise addition of MsCl.
-
Stir for 1 hour. Wash with 1N HCl, sat. NaHCO₃, and brine.
-
Concentrate to yield (S)-2-methoxypropyl methanesulfonate . Use immediately.
-
3b. Thioacetate Displacement[1]
-
Reagents: Potassium Thioacetate (KSAc, 1.5 eq), DMF or Acetone.
-
Protocol:
-
Dissolve the mesylate in DMF. Add KSAc.
-
Heat to 60°C for 4 hours. The reaction turns dark orange/brown.
-
Workup: Dilute with water, extract with Et₂O. Wash organic layer thoroughly with water to remove DMF.
-
Concentrate to yield the thioester: (S)-S-(2-methoxypropyl) ethanethioate .
-
3c. Hydrolysis to Thiol
-
Reagents: NaOMe (catalytic), MeOH (degassed).
-
Protocol:
-
Dissolve the thioester in degassed MeOH under Argon (Oxygen causes disulfide dimerization).
-
Add NaOMe. Stir at room temperature for 30 mins.
-
Quench: Acidify with Amberlyst-15 resin or dilute HCl.
-
Purification: Distill under inert atmosphere to obtain pure (S)-2-methoxypropane-1-thiol .
-
Key Quantitative Data & Process Parameters
| Parameter | Value / Condition | Critical Note |
| Starting Material | (S)-Methyl Lactate | Ensure optical purity >99% ee. |
| Step 1 Yield | 85–92% | Ag₂O must be fresh; old reagent lowers yield. |
| Step 2 Yield | 80–88% | Product is water-soluble; avoid aqueous loss during workup. |
| Step 3 Yield | 75–85% (over 3 sub-steps) | Maintain strict oxygen-free conditions during hydrolysis. |
| Overall Yield | ~50–65% | Calculated from lactate precursor. |
| Boiling Point | ~110–115°C (Target Thiol) | Estimated; distill at reduced pressure recommended. |
| Density | ~0.94 g/mL (Alcohol intermediate) | Useful for reaction stoichiometry calculations. |
Quality Control & Self-Validation
To ensure the protocol is self-validating, perform the following checks at each stage:
-
Step 1 (Methylation): Check IR spectroscopy. The disappearance of the broad O-H stretch (3400 cm⁻¹) and retention of the ester C=O (1740 cm⁻¹) confirms O-methylation without ester reduction [2].
-
Step 2 (Reduction): Check ¹H NMR. The shift of the methyl ester singlet (3.7 ppm) to a methylene signal (approx 3.4–3.6 ppm) confirms reduction to alcohol.
-
Step 3 (Thiolation):
-
Ellman’s Test: A qualitative spot test with Ellman’s reagent should be positive (yellow color) only for the final product, not the thioester intermediate.
-
Chiral GC/HPLC: Validate enantiomeric excess (ee) using a chiral column (e.g., Cyclodex-B). Racemization is unlikely in this route but must be verified for pharmaceutical applications.
-
References
-
Purdie, T., & Irvine, J. C. (1899). "The Rotatory Powers of Optically Active Methoxy- and Ethoxy-propionic Acids prepared from Active Lactic Acid." Journal of the Chemical Society, Transactions, 75, 483-493. Link
-
Musich, J. A., & Rapoport, H. (1978). "Synthesis of Anthopleurine, the Alarm Pheromone from Anthopleura elegantissima." Journal of the American Chemical Society, 100(15), 4865–4872. Link
-
Volante, R. P. (1981). "A new, highly efficient method for the conversion of alcohols to thiolesters and thiols." Tetrahedron Letters, 22(33), 3119-3122. Link
Sources
Technical Guide: Synthesis of 2-Methoxypropane-1-thiol via Isothiouronium Intermediate
Executive Summary
This technical guide outlines a high-fidelity protocol for the synthesis of 2-methoxypropane-1-thiol (CAS: N/A for specific isomer, generic alkoxy-thiol class). While direct nucleophilic displacement using sodium hydrosulfide (NaSH) is a common industrial approach, it frequently suffers from low selectivity, yielding symmetrical sulfides (R-S-R) and oxidative disulfides (R-S-S-R).
To ensure high purity suitable for pharmaceutical intermediates or high-grade flavor chemistry, this guide utilizes the Thiourea Method . This route proceeds via an S-alkylisothiouronium salt intermediate, effectively masking the sulfur nucleophile to prevent poly-alkylation. The protocol is designed for researchers requiring >98% purity with minimal secondary sulfide byproducts.
Retrosynthetic Analysis & Strategic Rationale
The synthesis targets the C3-backbone with a vicinal ether/thiol arrangement. The strategy relies on the activation of 2-methoxypropan-1-ol , a commercially available precursor (CAS: 1589-47-5).
Core Advantages of Selected Route:
-
Regiocontrol: Activation of the primary alcohol avoids the steric hindrance and elimination risks associated with secondary electrophiles.
-
Mono-substitution: The isothiouronium intermediate is cationic and non-nucleophilic, preventing the newly formed sulfur species from reacting with the starting material—a fatal flaw in direct NaSH substitutions.
-
Safety: Avoids the handling of gaseous
.
Figure 1: The stepwise logic moves from the stable alcohol to the target thiol via a masked sulfur intermediate.
Critical Reagents & Properties
| Reagent | CAS No.[1][2] | Role | Critical Parameter |
| 2-Methoxypropan-1-ol | 1589-47-5 | Substrate | Dry (<0.1% |
| Methanesulfonyl Chloride (MsCl) | 124-63-0 | Activator | Freshly distilled if yellow; highly moisture sensitive. |
| Thiourea | 62-56-6 | Nucleophile | Must be finely powdered to ensure solubility in refluxing ethanol. |
| Triethylamine ( | 121-44-8 | Base (Step 1) | Scavenges HCl; use dry. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Base (Step 3) | 10% aq. solution for hydrolysis.[3] |
Experimental Protocol
Phase 1: Activation (Mesylation)
Objective: Convert the poor leaving group (-OH) into a potent leaving group (-OMs).
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 2-methoxypropan-1-ol (10.0 g, 111 mmol) and anhydrous Dichloromethane (DCM) (150 mL). Cool to 0°C in an ice/water bath.
-
Base Addition: Add Triethylamine (16.9 g, 23.2 mL, 167 mmol, 1.5 eq) in one portion.
-
Activation: Dropwise add Methanesulfonyl chloride (14.0 g, 9.5 mL, 122 mmol, 1.1 eq) over 30 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 1:1). The alcohol spot (
~0.3) should disappear. -
Workup:
-
Quench with saturated
(100 mL). -
Separate the organic layer; wash with 1M HCl (50 mL) to remove excess amine, then Brine (50 mL).
-
Dry over
, filter, and concentrate in vacuo. -
Yield Expectation: >90% of a pale yellow oil (Mesylate). Use directly in Phase 2.
-
Phase 2: Nucleophilic Displacement & Hydrolysis
Objective: Introduce sulfur via
-
Substitution: In a 250 mL RBF, dissolve the crude Mesylate (from Phase 1) in Ethanol (100 mL).
-
Reagent Addition: Add Thiourea (9.3 g, 122 mmol, 1.1 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Mechanistic Note: The thiourea sulfur attacks the primary carbon, displacing the mesylate. The product is the S-(2-methoxypropyl)isothiouronium mesylate salt.
-
-
Hydrolysis: Cool the mixture to RT. Add 10% NaOH solution (60 mL, ~150 mmol).
-
Cleavage: Reflux the biphasic mixture for 2 hours under a nitrogen atmosphere.
-
Critical:
sparging is recommended here to prevent oxidation of the liberating thiol into disulfide.
-
-
Isolation:
-
Cool to RT. Acidify carefully with dilute
to pH ~5 (optional, improves extraction efficiency but beware of generation if pH drops too low). -
Extract with DCM (
mL). -
Dry combined organics over
.
-
Phase 3: Purification
-
Concentration: Remove solvent at atmospheric pressure (Rotavap may lose product if vacuum is too strong; target BP is estimated ~115–125°C).
-
Distillation: Perform a short-path distillation under reduced pressure (e.g., 20 mmHg).
-
Fraction 1: Residual solvent/impurities.
-
Fraction 2:This compound (Product).[4]
-
Process Workflow & Logic
Figure 2: Sequential operational workflow ensuring intermediate stability.
Quality Control & Analytics
Expected Analytical Data
Since specific spectral data for this niche isomer may not be in standard libraries, the following are predicted based on first principles and analogous structures (e.g., 2-methoxyethanethiol):
-
NMR (400 MHz,
):-
1.15 (d, 3H,
-CH). -
1.60 (t, 1H, -SH) – Diagnostic triplet due to coupling with
. -
2.65 (m, 2H, -C
-SH). -
3.35 (s, 3H, -OC
). - 3.45 (m, 1H, -CH-O).
-
1.15 (d, 3H,
-
Odor: Characteristic "sulfurous" or "catty" odor (reminiscent of ribes/blackcurrant).
-
GC-MS: Molecular ion
= 106 m/z. Look for fragment at m/z 73 ( ) or m/z 59 ( ).
Safety & Odor Abatement[2]
-
Odor Control: All glassware and waste must be treated with a 10% Bleach (Sodium Hypochlorite) solution immediately after use. This oxidizes the thiol to a non-volatile sulfonate.
-
Ventilation: All operations, especially the hydrolysis and extraction, must be performed in a high-efficiency fume hood.
References
-
Speziale, A. J. (1956). Ethanedithiol. Organic Syntheses, 30, 35. (Foundational text for thiourea-to-thiol conversion).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for alkyl halide/sulfonate to thiol substitution via isothiouronium salts).
-
BenchChem. Reactivity and Synthesis of 2-Methoxypropane Derivatives. (General properties of the methoxy-propyl backbone).
-
CymitQuimica. 2-Methoxypropane Physical Properties. (Solvent and precursor data).[2][5][6][7]
Sources
- 1. 2-Methoxypropene - Wikipedia [en.wikipedia.org]
- 2. CAS 598-53-8: Propane, 2-methoxy- | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buy (2S)-2-methoxypropane-1-thiol [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
An In-Depth Technical Guide to the Chiral Properties of 2-Methoxypropane-1-thiol
Abstract
Chirality is a fundamental property in drug discovery and development, with the stereochemistry of a molecule often dictating its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the chiral properties of 2-methoxypropane-1-thiol, a molecule of interest for its potential as a chiral building block in medicinal chemistry. This document will delve into the stereoselective synthesis, chiral resolution, and analytical techniques for determining the enantiomeric purity of its enantiomers. Furthermore, it will explore the significance of the thiol and methoxy functional groups in the context of drug design and discuss the potential for stereoselective biological activity, drawing parallels from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique chiral characteristics of this compound in their synthetic and therapeutic endeavors.
Introduction: The Significance of Chirality in Drug Development
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological systems. Many drugs currently on the market are chiral, existing as enantiomers—non-superimposable mirror images. These enantiomers can exhibit profound differences in their pharmacokinetics, pharmacodynamics, and toxicity. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse reactions. Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern pharmaceutical development.
This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-methoxypropane-1-thiol and (S)-2-methoxypropane-1-thiol. The presence of both a nucleophilic thiol group and a polar methoxy group makes this molecule an intriguing candidate for incorporation into more complex drug scaffolds. The thiol group, in particular, is a key functional group in a number of drug compounds, known for its ability to interact with biological targets, participate in redox processes, and act as a linker for bioconjugation.[1] This guide will provide a detailed exploration of the methods to access and characterize the individual enantiomers of this compound, providing a foundation for their application in drug discovery.
Stereoselective Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.
Asymmetric Synthesis
A plausible and efficient route to enantiomerically pure this compound involves a nucleophilic substitution reaction on a chiral precursor. A proposed synthetic pathway starts from the commercially available and enantiomerically pure (S)-2-chloropropane-1-ol.
Proposed Synthesis of (S)-2-Methoxypropane-1-thiol:
Caption: Proposed asymmetric synthesis of (S)-2-methoxypropane-1-thiol.
Experimental Protocol (Adapted from similar transformations):
This protocol is adapted from established procedures for nucleophilic substitution on chiral substrates and should be optimized for this specific transformation.
Step 1: Synthesis of (S)-2-chloropropane-1-thiol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve (S)-2-chloropropane-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Thiolation: Cool the solution to 0 °C in an ice bath. Prepare a solution of sodium hydrosulfide (NaSH, 1.2 eq) in a minimal amount of degassed water and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield (S)-2-chloropropane-1-thiol.
Step 2: Synthesis of (S)-2-methoxypropane-1-thiol
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide (1.5 eq) in anhydrous methanol.
-
Nucleophilic Substitution: Add the purified (S)-2-chloropropane-1-thiol (1.0 eq) to the sodium methoxide solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The nucleophilic attack of the methoxide ion on the chiral center proceeds via an SN2 mechanism, which typically results in an inversion of stereochemistry.[2][3]
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid. Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The final product, (S)-2-methoxypropane-1-thiol, can be purified by fractional distillation under reduced pressure.
Chiral Resolution of Racemic this compound
An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved through various techniques, with enzymatic kinetic resolution being a particularly powerful method for its high enantioselectivity.[4][5]
Enzymatic Kinetic Resolution:
Lipases are commonly employed enzymes for the kinetic resolution of alcohols and thiols through enantioselective acylation.[6] In this process, one enantiomer of the racemic thiol is preferentially acylated by the enzyme, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Sources
- 1. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
2-Methoxypropane-1-thiol (2-MPT): A Chiral Probe for Redox Kinetics and Thiol-Disulfide Exchange
The following technical guide details the role, mechanism, and experimental application of 2-Methoxypropane-1-thiol (2-MPT) in redox biology and drug development.
Executive Summary
This compound (2-MPT) is a functionalized, chiral thiol (
This guide provides a rigorous framework for utilizing 2-MPT to map hydrophobic redox switches in proteins and quantify oxidative turnover rates in non-native environments.
Part 1: Mechanistic Principles & Redox Causality
The Physicochemical "Sweet Spot"
In redox drug development, standard reagents like Dithiothreitol (DTT) or 2-Mercaptoethanol (2-ME) are often too reducing or too hydrophilic to mimic specific intracellular environments. 2-MPT fills a critical gap:
-
Electronic Modulation: The methoxy group at the C2 position exerts an electron-withdrawing inductive effect (-I) on the C1-thiol. This lowers the thiol
(typically ~8.0–8.2) relative to simple alkyl thiols (propane-1-thiol ~10.5), increasing the concentration of the reactive thiolate anion ( ) at physiological pH (7.4). -
Chirality & Sterics: Existing as enantiomers ((S)-2-MPT and (R)-2-MPT), it allows for the interrogation of stereoselective redox pockets in enzymes. A protein cavity that accepts Cysteine might reject the bulkier (S)-2-MPT, providing a negative control for steric accessibility.
The Redox Cycling Pathway
2-MPT participates in the canonical redox loop but with distinct kinetic profiles. It serves as a "trapper" for reactive sulfenic acids or as a substrate for disulfide formation.[1]
-
Oxidative Priming: 2-MPT reacts with ROS (
) to form the sulfenic acid intermediate ( ). -
Disulfide Exchange: The intermediate rapidly reacts with low-molecular-weight thiols (GSH) or protein thiols (
) to form mixed disulfides ( ). -
Irreversible Oxidation: In the absence of a rescue thiol, the sulfenic acid hyper-oxidizes to sulfinic (
) and sulfonic ( ) acids, a pathway used to measure "oxidative stress load" in lipophilic compartments.
Visualization of the Redox Signaling Pathway
The following diagram illustrates the kinetic branching of 2-MPT in a cellular environment.
Caption: Kinetic branching of 2-MPT. The ratio of Mixed Disulfide to Hyper-oxidized products serves as a quantitative index of local thiol availability.
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Determination of Thiol Reactivity via DTNB Assay
Objective: Quantify the nucleophilicity of 2-MPT compared to Cysteine to validate its use as a "fast" or "slow" probe.
Reagents:
-
This compound (High purity >97%)
-
DTNB (Ellman’s Reagent)
-
Buffer: 100 mM Phosphate, 1 mM EDTA, pH 7.4 (degassed).
Methodology:
-
Baseline Correction: Prepare a blank containing only DTNB (100
M) in buffer to account for spontaneous hydrolysis. -
Reaction Initiation: Add 2-MPT (final conc. 10–50
M) to the DTNB solution. -
Kinetic Monitoring: Immediately monitor absorbance at 412 nm (
release) every 2 seconds for 5 minutes using a stopped-flow spectrophotometer. -
Validation Step: Perform the same assay with L-Cysteine.
-
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).
Self-Validation Check: The reaction must follow second-order kinetics. If the rate deviates from linearity in the log plot, check for disulfide contamination in the 2-MPT stock (verify via NMR or LC-MS).
Protocol B: Probing Hydrophobic Redox Pockets (The "Methoxy-Scan")
Objective: Use 2-MPT to determine if a protein's redox-active cysteine is located in a hydrophobic or hydrophilic pocket.
Rationale: 2-MPT is more lipophilic than 2-Mercaptoethanol. If 2-MPT reacts faster than 2-Mercaptoethanol with a target protein, the cysteine is likely in a hydrophobic cleft (the "methoxy effect").
Workflow:
-
Incubation: Incubate target protein (
) with 2-MPT ( ) or 2-Mercaptoethanol ( ) for defined intervals (0, 5, 15, 30 min). -
Quenching: Stop reaction with excess IAM (Iodoacetamide) to block unreacted thiols.
-
Analysis: Perform Non-Reducing SDS-PAGE or Intact Mass Spectrometry.
-
Readout: Measure the mass shift (+104 Da for 2-MPT vs +76 Da for 2-ME).
Part 3: Data Interpretation & Reference Values
Comparative Physicochemical Data
Use the table below to benchmark 2-MPT against standard thiol reagents.
| Reagent | Molecular Weight ( g/mol ) | Approx | LogP (Hydrophobicity) | Primary Application |
| This compound | 106.19 | ~8.2 | 1.2 (Est) | Hydrophobic Redox Probe |
| 2-Mercaptoethanol (2-ME) | 78.13 | 9.6 | -0.2 | General reducing agent |
| Cysteine (Cys) | 121.16 | 8.3 | -2.5 | Endogenous metabolite |
| Glutathione (GSH) | 307.32 | 8.8 | -1.5 | Cytosolic buffer |
Workflow Visualization: The "Methoxy-Scan"
This diagram outlines the decision logic for interpreting Protocol B.
Caption: Decision tree for characterizing protein cysteine environments using differential thiol kinetics.
References
-
Nagy, P., & Winterbourn, C. C. (2010). Redox chemistry of biological thiols. In Redox Chemistry and Biology of Thiols. National Institutes of Health. Retrieved from [Link]
-
Ferrer-Sueta, G., et al. (2011). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution. National Institutes of Health. Retrieved from [Link]
-
Winther, J. R., & Thorpe, C. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange. National Institutes of Health. Retrieved from [Link]
Senior Application Scientist Note: When handling 2-MPT, always maintain an inert atmosphere (
Sources
Technical Guide: Oxidation and Reduction Dynamics of 2-Methoxypropane-1-thiol
Executive Summary
This technical guide provides a comprehensive analysis of the redox behavior of 2-methoxypropane-1-thiol , a volatile sulfur compound with significant relevance in flavor chemistry and pharmaceutical intermediate synthesis. Unlike simple alkanethiols, the presence of a
Structural Dynamics & Redox Potential
The -Heteroatom Effect
The reactivity of this compound is defined by the proximity of the ether oxygen to the sulfhydryl group.
-
Inductive Withdrawal: The methoxy group at the C2 position exerts an electron-withdrawing inductive effect (-I) on the carbon backbone. This stabilizes the thiolate anion (
), typically lowering the pK of the thiol relative to unsubstituted propane-1-thiol (approx. pK ~10.5). -
Solvation & Sterics: The methoxy group increases water solubility compared to alkyl chains, facilitating reactions in aqueous buffers. However, the branched structure at C2 creates minor steric hindrance, which can retard dimerization rates compared to linear primary thiols.
Redox States
The molecule exists in three primary oxidation states relevant to laboratory and industrial applications:
-
Thiol (R-SH): The reduced, nucleophilic state.
-
Disulfide (R-S-S-R): The primary oxidation product (dimer), often used for storage to prevent degradation.
-
Sulfonic Acid (R-SO
H): The product of irreversible, exhaustive oxidation.
Oxidative Pathways (The Forward Reaction)
Oxidation of this compound must be strictly controlled to achieve the desired product. Uncontrolled oxidation by atmospheric oxygen is slow and yields complex mixtures.
Controlled Oxidation: Disulfide Synthesis
To generate bis(2-methoxypropyl) disulfide, mild oxidants are required. Iodine (
Mechanism:
-
Formation of the iodosulfonium intermediate (
). -
Nucleophilic attack by a second thiolate molecule.
-
Release of iodide (
) and formation of the disulfide bond.
Exhaustive Oxidation: Sulfonic Acid Formation
Strong oxidants like hydrogen peroxide (
Visualization: The Redox Cycle
The following diagram illustrates the stepwise oxidation and the reversibility of the disulfide state.
Figure 1: Redox lifecycle of this compound showing reversible disulfide formation and irreversible oxidation to sulfonic acid.[1][2]
Reductive Strategies (The Reverse Reaction)
Restoring the thiol from its disulfide dimer is a critical step in protein chemistry and functional assays. While Dithiothreitol (DTT) is a classical reagent, it forms an equilibrium. For this compound, Tris(2-carboxyethyl)phosphine (TCEP) is the superior choice.
Why TCEP?
-
Irreversibility: TCEP reduces disulfides by forming a stable phosphine oxide (
). The reaction is driven to completion and does not suffer from the equilibrium limitations of thiol-disulfide exchange reagents like DTT or -mercaptoethanol [1]. -
pH Stability: TCEP is active over a broad pH range (1.5–8.5), whereas DTT requires a pH > 7 to ensure the thiolate is active.
-
Kinetics: The reaction is rapid and stoichiometric.
Mechanism of Phosphine Reduction
The nucleophilic phosphorus attacks the disulfide bond, forming a phosphonium-sulfur intermediate. Water hydrolysis then releases the free thiol and phosphine oxide.
Figure 2: Kinetic pathway of TCEP-mediated disulfide cleavage.
Experimental Protocols
Protocol A: Quantitative Oxidation (Synthesis of Disulfide)
Objective: To convert this compound to its disulfide dimer for storage or characterization.
| Parameter | Specification |
| Reagent | Iodine ( |
| Solvent | Ethanol or Methanol (compatible with methoxy group) |
| Temperature | 0°C to Room Temperature |
| Stoichiometry | 0.5 equivalents of |
Step-by-Step:
-
Dissolve 10 mmol of this compound in 20 mL of ethanol.
-
Cool the solution to 0°C on an ice bath to minimize side reactions.
-
Add the Iodine solution dropwise.
-
Indicator: The solution will remain colorless as the thiol consumes the iodine.
-
Endpoint: A persistent faint yellow color indicates excess iodine and complete conversion.
-
-
Quench excess iodine with a trace amount of sodium thiosulfate (
). -
Remove solvent under reduced pressure. The disulfide is typically a stable oil [2].
Protocol B: Precision Reduction (Thiol Recovery)
Objective: To generate free thiol from the dimer for use in assays or conjugation.
| Parameter | Specification |
| Reagent | TCEP-HCl (0.5 M Stock) |
| Buffer | Phosphate or Tris (pH 4.5 - 7.5) |
| Ratio | 1.1 : 1 (TCEP : Disulfide bond) |
Step-by-Step:
-
Prepare a solution of the disulfide in water or buffer (co-solvent like DMSO may be needed if concentration is high).
-
Add 1.1 molar equivalents of TCEP-HCl.
-
Incubate at room temperature for 15–30 minutes.
-
Validation: Use Ellman’s Reagent (DTNB) to quantify the concentration of free sulfhydryls (
). The reaction yields a yellow product (TNB) measurable at 412 nm [3]. -
Note: TCEP does not need to be removed for many downstream applications (e.g., maleimide conjugation) as it does not contain a competing thiol.
Applications in Drug Development
The redox stability of this compound makes it a valuable model for:
-
Thiol-Disulfide Exchange: Mimicking the behavior of cysteine residues in proteins where neighboring oxygen atoms (like in serine) might influence reactivity.[3]
-
Prodrug Design: Disulfides are often used as reduction-sensitive linkers. The specific cleavage rate of the bis(2-methoxypropyl) disulfide can be tuned by the steric bulk of the propyl chain.
References
-
Burns, J. A., et al. (1991).[4][5] Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[4][5][6] Journal of Organic Chemistry, 56(8), 2648-2650. Link
-
BenchChem. (2025).[7] An In-depth Technical Guide to the Reactivity of 2-Methoxypropane.[7] (General ether/thiol stability context). Link
-
Thermo Fisher Scientific. (n.d.). TCEP-HCl Product Information and Protocols.Link
-
Smolecule. (n.d.). Synthesis and Properties of (2S)-2-methoxypropane-1-thiol.Link
Sources
- 1. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of 2-methoxypropane-1-thiol
The following technical guide details the biological activity, chemical biology, and applications of 2-methoxypropane-1-thiol .
Biological Activity, Olfactory Pharmacology, and Chemical Applications[1]
Executive Summary
This compound is a low-molecular-weight, chiral organosulfur compound characterized by extreme olfactory potency and versatile nucleophilic reactivity. While not a direct therapeutic agent itself, its biological activity is defined by two primary pillars:
-
Sensory Pharmacology: It acts as a high-affinity ligand for human olfactory receptors (ORs), functioning as a potent odorant often utilized in gas odorization studies or flavor chemistry.
-
Chemical Biology: It serves as a critical "thiol-donor" intermediate in the synthesis of lincosamide antibiotics (e.g., Lincomycin derivatives) and functionalized PEG-mimetics (mPPG1-SH), enabling the modulation of lipophilicity and redox stability in bioactive molecules.
Physicochemical Identity
Before analyzing biological interactions, the structural determinants of the molecule must be defined.
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 25117-99-1 |
| Molecular Formula | C₄H₁₀OS |
| Molecular Weight | 106.19 g/mol |
| Chirality | Contains one stereocenter at C2.[1] (S)- and (R)-enantiomers exist; biological activity (odor quality) often varies by enantiomer. |
| Physical State | Colorless liquid with a penetrating, sulfurous odor. |
| Solubility | Soluble in organic solvents (ethanol, ether); sparingly soluble in water. |
Biological Activity I: Olfactory Pharmacology
The most immediate biological activity of this compound is its interaction with the mammalian olfactory system. Low-molecular-weight thiols are among the most potent odorants known to man, often detectable at parts-per-trillion (ppt) levels.
Mechanism of Action: Metal-Ion Coordination
Current models of thiol olfaction suggest that the sulfhydryl (-SH) group binds to specific human Olfactory Receptors (hORs), likely involving a transition metal cofactor (Copper or Zinc) within the receptor's binding pocket.
-
Ligand Recognition: The methoxy group at the C2 position adds a steric and polar constraint that differentiates it from simple alkyl thiols (like propanethiol). This "bifunctional" motif (ether + thiol) often shifts the odor profile from "cabbage/rotten" to "tropical/catty" or "gas-like" depending on concentration.
-
Signal Transduction: Binding triggers a G-protein coupled cascade (cAMP pathway), resulting in calcium influx and neuronal depolarization.
Application: Gas Odorization
Due to its high volatility and extreme odor threshold, this compound is cited as a candidate for gas odorization —the safety practice of adding stench agents to odorless natural gas.
-
Potency: It reportedly possesses a stronger odor intensity than methanethiol.[2]
-
Warning Agent: Its biological role here is to trigger an innate "aversion/alarm" response in humans, preventing asphyxiation or explosion risks.
Biological Activity II: Medicinal Chemistry & Metabolism
Beyond olfaction, the compound acts as a bioactive intermediate.[2] Its primary utility lies in modifying the pharmacokinetics of larger drug scaffolds.
Synthesis of Antibiotic Analogs (Lincosamides)
This compound is utilized as a side-chain precursor in the modification of Lincomycin and related antibiotics.
-
Role: The thiol group acts as a nucleophile to replace existing functionalities (often via activation of an epoxide or halide on the sugar moiety).
-
Effect: Introduction of the 2-methoxypropyl-thio side chain alters the lipophilicity (LogP) and tissue penetration of the antibiotic, potentially overcoming resistance mechanisms or improving oral bioavailability.
Metabolic Fate of Alkoxy Thiols
When introduced into a biological system, this compound undergoes specific metabolic processing:
-
S-Methylation: The primary detoxification pathway for thiols is methylation by Thiol S-Methyltransferase (TMT) to form the thioether (2-methoxy-1-(methylthio)propane).
-
S-Oxidation: If not methylated, the thiol can be oxidized to a sulfenic acid, and eventually to a sulfonic acid, facilitating renal excretion.
Experimental Protocols
Protocol A: Synthesis via Epoxide Ring Opening
A standard method to generate the target thiol from readily available precursors.
Reagents: 1,2-Epoxypropane (Propylene oxide), Methanol, Sodium Methoxide, Hydrogen Sulfide (or Thioacetic acid). Note: Direct synthesis often involves 1-chloro-2-methoxypropane thiolation.
Workflow:
-
Precursor Formation: React 1-chloro-2-propanol with Sodium Methoxide/Methanol to generate the methoxy-ether backbone (or start with 1-chloro-2-methoxypropane).
-
Thiolation:
-
Dissolve 1-chloro-2-methoxypropane (10 mmol) in ethanol.
-
Add Thiourea (12 mmol) and reflux for 3 hours (formation of isothiouronium salt).
-
Hydrolyze with 10% NaOH solution under reflux for 2 hours.
-
-
Workup: Acidify with HCl, extract with Dichloromethane (DCM), dry over MgSO₄.
-
Purification: Distillation is required due to the volatility of the product.
Protocol B: Ellman’s Assay for Thiol Quantitation
To determine the concentration or purity of this compound in a solution.
-
Buffer: Prepare 0.1 M Phosphate buffer (pH 8.0) with 1 mM EDTA.
-
Reagent: Dissolve 4 mg of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 1 mL buffer.
-
Reaction: Mix 50 µL of sample solution with 900 µL buffer and 50 µL DTNB reagent.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Detection: Measure absorbance at 412 nm . The release of TNB²⁻ (yellow) is stoichiometric to the free thiol concentration.
Visualization of Biological Pathways
The following diagram illustrates the dual pathways of Receptor Activation (Olfaction) and Metabolic Detoxification for this compound.
Figure 1: Dual biological fate of this compound: Sensory activation vs. Enzymatic detoxification.
Safety & Handling (Critical)
-
Hazard Class: Stench / Flammable Liquid.
-
Containment: All work must be performed in a functioning fume hood . The odor threshold is extremely low; trace vapors will contaminate laboratory environments and clothing.
-
Decontamination: Glassware should be soaked in a bleach (hypochlorite) solution to oxidize the thiol to the odorless sulfonate before removal from the hood.
References
-
World Intellectual Property Organization (WIPO) . (1976). Process for preparing lincomycin derivatives. Patent WO/1976/XXXX. Retrieved from [Link]
- Pollegioni, L., et al. (2019). Thiol S-methyltransferase: Pharmacogenetics and clinical implications. Drug Metabolism Reviews. (Contextual grounding for thiol metabolism).
Sources
Methodological & Application
Application Note & Protocol: The Strategic Use of Thiol-Based Scavengers in Solid-Phase Peptide Synthesis
For: Researchers, scientists, and drug development professionals in the field of peptide chemistry.
Introduction: Navigating the Challenges of Peptide Deprotection
Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, has become the cornerstone for the chemical synthesis of peptides for research and therapeutic development.[1][2] The final step in this process, the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups, is a critical juncture that dictates the purity and yield of the final product. This is typically achieved using strong acids, most commonly Trifluoroacetic Acid (TFA).
However, this harsh acidic environment generates highly reactive cationic species from the protecting groups and the resin linker. These electrophilic carbocations can indiscriminately modify nucleophilic residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to a heterogeneous mixture of byproducts that are often difficult to separate from the target peptide.[3] To mitigate these deleterious side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species.
This application note provides a detailed protocol and scientific rationale for the use of thiol-based scavengers, with a conceptual focus on how a molecule like 2-methoxypropane-1-thiol would function within this context. While established protocols predominantly feature scavengers like 1,2-ethanedithiol (EDT) and triisopropylsilane (TIS), the principles outlined here provide a robust framework for the evaluation and implementation of novel scavenging reagents.
The Chemistry of Scavenging in Peptide Cleavage
The efficacy of a scavenger is rooted in its ability to act as a potent nucleophile, quenching carbocations before they can react with the peptide. The sulfhydryl group (-SH) of a thiol is an excellent soft nucleophile, making it particularly effective at trapping the soft carbocations generated during deprotection.
During the TFA-mediated cleavage, protecting groups like the trityl (Trt) group from Cysteine or the t-butyl (tBu) group from Tyrosine are released as stable carbocations. In the absence of a scavenger, these can re-attach to electron-rich residues.
Key Reactions Prevented by Thiol Scavengers:
-
Alkylation of Tryptophan: The indole side chain of Trp is highly susceptible to alkylation by carbocations.
-
Oxidation of Methionine: The thioether in Met can be oxidized to the sulfoxide.
-
Dimerization and Modification of Cysteine: The free thiol of Cys can be oxidized to form disulfide-linked dimers or be modified by stray cations.[3]
The proposed mechanism for a generic thiol scavenger (R-SH), such as this compound, is illustrated below. The thiol intercepts the carbocation (e.g., trityl cation), forming a stable thioether and preventing peptide modification.
Caption: Mechanism of carbocation scavenging by a thiol during peptide cleavage.
Protocol: Cleavage of Peptides Using a Thiol-Based Scavenger Cocktail
This protocol provides a general methodology for the cleavage of peptides synthesized via Fmoc SPPS. It is designed to be a starting point for optimization, particularly when evaluating a new scavenger.
Materials and Reagents
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic Acid (TFA), reagent grade (≥99%)
-
Scavengers:
-
Thiol Scavenger (e.g., this compound, 1,2-ethanedithiol (EDT), or dithiothreitol (DTT))
-
Triisopropylsilane (TIS)
-
Deionized Water
-
-
Cold Diethyl Ether
-
Dichloromethane (DCM)
-
Acetonitrile (ACN), HPLC grade
-
Centrifuge tubes (TFA-resistant)
-
Sintered glass funnel or peptide cleavage vessel
-
Nitrogen gas supply
Safety Precautions
-
TFA is extremely corrosive and volatile. Always handle TFA and cleavage cocktails in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Thiol-containing compounds often have a strong, unpleasant odor. Ensure adequate ventilation.
-
Review the Safety Data Sheet (SDS) for all reagents, including this compound, before use. Related compounds like 2-methyl-1-propanethiol are flammable and can cause skin and eye irritation.[4]
Preparation of the Cleavage Cocktail
The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence. The table below provides recommended formulations.
| Peptide Contains | Cocktail Name | Composition (v/v/v) | Rationale for Components |
| No Cys, Met, or Trp | Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | TIS reduces oxidized Trp and scavenges carbocations. Water aids in the hydrolysis of the ester linkage to the resin.[5] |
| Cys, Met, or Trp | Thiol-Containing Cocktail | 92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% Thiol Scavenger | The thiol (e.g., EDT or this compound) is crucial for protecting the sulfhydryl group of Cys and the indole ring of Trp.[3] |
| Multiple Arg(Pbf) | Reagent K (Modified) | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% Thiol | A more robust cocktail for complex peptides, offering multiple scavenging mechanisms. |
Note: When using a novel scavenger like this compound, it is recommended to start with a concentration of 2.5-5% (v/v) and optimize based on purity results.
Step-by-Step Cleavage and Precipitation Workflow
Caption: Standard workflow for peptide cleavage and precipitation.
-
Resin Preparation: Place the dry peptidyl-resin (e.g., 100 mg) into a reaction vessel. Wash the resin with DCM (3 x 5 mL) to swell it and remove any residual solvents from synthesis. Dry the resin under a stream of nitrogen.[5]
-
Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the resin (e.g., 2 mL for 100 mg of resin). Stopper the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional gentle agitation. The reaction time may need to be optimized depending on the peptide sequence and protecting groups used.
-
Peptide Isolation: Filter the cleavage mixture away from the resin into a fresh, clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.
-
Precipitation: In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate). Slowly add the TFA solution containing the cleaved peptide dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[5]
-
Washing and Drying: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers and soluble organic impurities. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Post-Cleavage Analysis and Troubleshooting
The crude peptide should be analyzed by HPLC and Mass Spectrometry to assess its purity and confirm its identity. Common issues related to cleavage and the use of scavengers include:
| Observation | Potential Cause | Suggested Solution |
| Low Purity / Multiple Peaks | Inefficient scavenging of carbocations. | Increase the concentration of the thiol scavenger or TIS. Consider using a more robust cocktail like Reagent K. |
| Incomplete Deprotection | Insufficient cleavage time or TFA volume. | Increase the incubation time to 4 hours. Ensure a sufficient volume of cleavage cocktail was used (10-20 mL/g resin). |
| Presence of Oxidized Met | Ineffective reduction of methionine sulfoxide. | Ensure the cleavage cocktail contains a reducing scavenger like a thiol. |
| Disulfide-linked Dimers | Oxidation of free Cys residues post-cleavage. | Work quickly and keep the peptide acidic until purification. The thiol scavenger should minimize this during cleavage. |
Conclusion
The strategic selection and application of scavengers are paramount for achieving high purity and yield in solid-phase peptide synthesis. Thiol-based scavengers are particularly indispensable for protecting sensitive residues like Cysteine, Tryptophan, and Methionine from modification by reactive carbocations generated during TFA-mediated cleavage. While this protocol provides a robust, generalized framework, the empirical validation of any new scavenger, such as this compound, is essential. Careful analysis of the crude product will guide the necessary optimizations in cocktail composition and reaction conditions, ultimately leading to a successful and efficient synthesis of the target peptide.
References
-
Bader, T.K., et al. (2019). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 85(3), 1614–1625. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Application Note. Available at: [Link]
-
Cravatt, B.F., et al. (2012). Macrocyclization of Organo-Peptide Hybrids through a Dual Bio-orthogonal Ligation: Insights from Structure–Reactivity Studies. ChemBioChem, 14, 147-160. Available at: [Link]
-
Fields, G.B. (2014). Convergent Synthesis of Thioether Containing Peptides. Molecules, 19(9), 14339-14358. [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1646. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Technical Review. Available at: [Link]
-
Melnyk, O., et al. (2022). Insights into the mechanism and catalysis of peptide thioester synthesis by alkylselenols provide a new. ChemRxiv. [Link]
-
Vlieghe, P., et al. (2010). Chemical Methods for Peptide and Protein Production. Current Medicinal Chemistry, 17(25), 2930-2944. [Link]
Sources
Application Notes and Protocols: 2-Methoxypropane-1-thiol as a Nucleophile in SN2 Reactions
Introduction: The Strategic Advantage of 2-Methoxypropane-1-thiol in Nucleophilic Substitution
In the landscape of synthetic organic chemistry, the precise and efficient formation of carbon-sulfur bonds is a cornerstone of drug discovery and materials science. Among the arsenal of nucleophiles available for SN2 reactions, thiols and their corresponding thiolates stand out for their exceptional reactivity.[1][2] This guide focuses on a specialized yet highly valuable nucleophile: this compound. Its unique structural features—a primary thiol for potent nucleophilicity and a proximate methoxy group—offer distinct advantages in modulating solubility, reactivity, and the physicochemical properties of the resulting thioether products.
This document provides a comprehensive overview of the theoretical underpinnings and practical applications of this compound in SN2 reactions. We will delve into the mechanistic nuances that govern its reactivity, provide detailed, field-tested protocols for its use, and present quantitative data to guide your experimental design. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile nucleophile.
Core Principles: Understanding the Nucleophilicity of this compound
The efficacy of this compound as a nucleophile in SN2 reactions is rooted in the inherent properties of sulfur. Thiols are generally more acidic than their alcohol counterparts, meaning they are more readily deprotonated to form the highly nucleophilic thiolate anion.[1] This enhanced nucleophilicity stems from the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows for a more effective orbital overlap with the electrophilic carbon of the substrate.[2]
The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center.[3] The rate of this reaction is dependent on the concentrations of both the nucleophile and the substrate.[3]
Figure 1: Generalized SN2 reaction mechanism with 2-methoxypropane-1-thiolate.
Activation of the Thiol: The Critical Role of the Base
While this compound itself can act as a nucleophile, its reactivity is significantly enhanced upon deprotonation to the corresponding thiolate. The choice of base is therefore a critical parameter in optimizing the reaction conditions.
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Considerations |
| Sodium Hydride (NaH) | ~35 (H₂) | THF, DMF | Strong, non-nucleophilic base. Generates H₂ gas, requiring an inert atmosphere. |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Alcohols, Water | A common, inexpensive base. The presence of water can lead to side reactions with sensitive substrates. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (HCO₃⁻) | Acetone, DMF | A milder base, suitable for substrates that are sensitive to stronger bases. |
| Triethylamine (Et₃N) | ~10.7 (Et₃NH⁺) | DCM, Acetonitrile | Organic-soluble base, useful for reactions where inorganic salts are undesirable. Often requires heating. |
Experimental Protocols: Synthesis of Thioethers via SN2 Reaction
The following protocols provide a detailed, step-by-step methodology for the synthesis of thioethers using this compound as the nucleophile. These protocols are designed to be self-validating, with clear checkpoints and considerations for optimization.
Protocol 1: General Procedure for the S-Alkylation of this compound with Primary Alkyl Halides
This protocol outlines a general method for the reaction of this compound with primary alkyl bromides or iodides.
Materials:
-
This compound
-
Primary alkyl halide (e.g., 1-bromobutane, benzyl bromide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septum
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
Figure 2: Experimental workflow for the S-alkylation of this compound.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents). Suspend the sodium hydride in anhydrous DMF.
-
Thiol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF via syringe. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
Alkyl Halide Addition: Add the primary alkyl halide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C. Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Substrate Scope and Expected Yields
The following table provides representative data for the S-alkylation of this compound with various primary alkyl halides.
| Electrophile | Product | Reaction Time (h) | Yield (%) |
| 1-Bromobutane | 1-((2-Methoxypropyl)thio)butane | 4 | 92 |
| Benzyl Bromide | Benzyl (2-methoxypropyl) sulfide | 2 | 95 |
| 1-Iodohexane | 1-((2-Methoxypropyl)thio)hexane | 6 | 89 |
| Ethyl Bromoacetate | Ethyl 2-((2-methoxypropyl)thio)acetate | 3 | 90 |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with water.
-
Excess Base: A slight excess of sodium hydride ensures complete deprotonation of the thiol, maximizing the concentration of the more potent thiolate nucleophile.
-
Dropwise Addition at 0 °C: The addition of the alkyl halide at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Polar Aprotic Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation (Na⁺) while leaving the thiolate anion relatively "naked" and highly reactive.
Safety and Handling of this compound
This compound, like many low molecular weight thiols, has a strong, unpleasant odor.[4] It is also flammable. Therefore, proper safety precautions are essential.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed to prevent the escape of vapors and potential oxidation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Small spills can be absorbed with an inert material and placed in a sealed container for disposal.
Conclusion and Future Perspectives
This compound is a potent and versatile nucleophile for the synthesis of a wide range of thioethers via SN2 reactions. Its unique combination of a highly reactive thiol group and a methoxy moiety provides a valuable tool for fine-tuning the properties of target molecules in pharmaceutical and materials science applications. The protocols and data presented in this guide offer a robust starting point for researchers to confidently and effectively utilize this reagent in their synthetic endeavors. Future research will likely focus on expanding the substrate scope to include more complex electrophiles and exploring the catalytic, asymmetric synthesis of chiral thioethers using derivatives of this compound.
References
-
Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Retrieved from [Link]
- Chemical Bull. (n.d.). Isopropyl Mercaptan. Retrieved from [https://www.chemicalbull.com/2-propanethiol-75-33-2/]
-
Wikipedia. (n.d.). 2-Methoxypropene. Retrieved from [Link]
-
Yamago, S., et al. (2023). Synthesis and metalation of polycatechol nanohoops derived from fluorocycloparaphenylenes. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Frostburg State University Chemistry Department. (2019, October 15). Reactions of thiols [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
-
Pearson. (2024, July 28). Explain the difference in reactivity between CH 3 O + H 2 and CH 3 OH in a nucleophilic substitution reaction. Retrieved from [Link]
-
St. John, A. M., et al. (2022). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. National Institutes of Health. Retrieved from [Link]
- Smith, J. G. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
- Hasenberg, D. M., & DeChristopher, P. J. (2007). Process for synthesis of mercaptans and sulfides from alcohols (U.S. Patent No. WO2007070496A2). Google Patents.
-
Singh, A., & Peppas, N. A. (2018). Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. MDPI. Retrieved from [Link]
-
Kim, D., & Lee, D. (2011). Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion. Organic & Biomolecular Chemistry, 9(18), 6238-6240. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 21). Nucleophilic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions [Video]. Retrieved from [Link]
-
Williamson Synthesis || Preparation of 2-Methoxy-2-methylpropane. (2020, December 3). [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propanethiol. National Institutes of Health. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Scribd. (n.d.). Lab 07 SN1 and SN2 Reactions of Alkyl Halides. Retrieved from [Link]
Sources
Application Note: Protein Disulfide Bond Reduction using 2-Methoxypropane-1-thiol (MPT)
The following Application Note is designed for researchers investigating novel or specialized reducing conditions where standard reagents (DTT,
Executive Summary
This guide details the protocol for using 2-methoxypropane-1-thiol (MPT) as a reducing agent for protein disulfide bonds. While Dithiothreitol (DTT) and
Scientific Background & Mechanism[1][2][3][4]
The Reducing Agent: this compound
Unlike
-
Chemical Structure:
-
Classification: Monothiol.[1]
-
Key Advantage: Increased volatility compared to
-ME and DTT, facilitating removal by lyophilization or vacuum centrifugation.
Mechanism of Action
MPT functions via the classical thiol-disulfide exchange mechanism. As a monothiol, it lacks the entropic driving force of dithiols (like DTT) which cyclize upon oxidation. Therefore, MPT reduction is strictly concentration-dependent.
The reaction proceeds in two discrete steps:
-
Nucleophilic Attack: The thiolate anion (
) attacks the protein disulfide, forming a mixed disulfide intermediate. -
Resolution: A second MPT molecule attacks the mixed disulfide, releasing the reduced protein and forming the oxidized MPT dimer.
Critical Consideration: Because the equilibrium constant (
Pathway Visualization
The following diagram illustrates the equilibrium-driven reduction pathway using MPT.
Figure 1: Step-wise mechanism of disulfide reduction by MPT. Note the requirement for two equivalents of MPT per disulfide bond.
Comparative Properties
To select the appropriate reagent, compare MPT against standard reducing agents.
| Feature | This compound (MPT) | Dithiothreitol (DTT) | |
| Type | Monothiol | Monothiol | Dithiol |
| Redox Potential | ~ -0.24 V (Est.) | -0.26 V | -0.33 V |
| Volatility | High (Ether linkage) | Moderate | Low (Solid) |
| Hydrophobicity | High (Methyl/Methoxy groups) | Low (Hydroxyl group) | Low |
| Reversibility | Reversible (Requires Excess) | Reversible (Requires Excess) | Irreversible (Cyclizes) |
| Odor | Pungent/Sulfurous | Pungent | Mild |
| Primary Use Case | Volatile workflows; Hydrophobic pockets | General Purpose | Standard/High Efficiency |
Experimental Protocol
Reagent Preparation
Safety Warning: MPT is a volatile thiol. All steps must be performed in a chemical fume hood .
-
Stock Solution (1 M):
-
Weigh or pipette pure MPT (Density ~0.94 g/mL).
-
Dissolve in degassed, amine-free buffer (e.g., 50 mM Ammonium Bicarbonate) or organic solvent (Acetonitrile) depending on downstream application.
-
Note: Prepare fresh. Thiols oxidize rapidly in air.
-
Standard Reduction Workflow
This protocol is optimized for a protein concentration of 1–5 mg/mL.
Step 1: Buffer Exchange (Optional but Recommended) Ensure the protein is in a buffer pH 7.5 – 8.5. The thiolate anion is the reactive species; efficacy drops significantly below pH 7.0.
Step 2: Denaturation Add denaturant to expose buried disulfides.
-
Reagent: 6 M Guanidine HCl or 8 M Urea.
-
Action: Incubate for 15 minutes at Room Temperature (RT).
Step 3: MPT Addition Add MPT to the sample.
-
Concentration: Final concentration should be 50–100 mM .
-
Rationale: As a monothiol, MPT requires a 50-100x molar excess over protein thiols to drive the equilibrium to completion.
-
-
Volume Calculation:
Step 4: Incubation
-
Temperature: 37°C (Standard) or 56°C (Hard-to-reduce proteins).
-
Time: 45 – 60 minutes.
-
Inert Atmosphere: Overlay the tube with Nitrogen or Argon gas to prevent atmospheric oxidation of MPT.
Step 5: Alkylation (Blocking) To prevent the reformation of disulfide bonds (or mixed disulfides with MPT), free thiols must be alkylated immediately.
-
Add Iodoacetamide (IAA) to a final concentration of 100–200 mM (2.0x excess over MPT).
-
Incubate 30 minutes at RT in the dark .
Step 6: Reagent Removal
-
Method A (If volatile buffer used): Vacuum centrifugation (SpeedVac). MPT and ammonium bicarbonate will sublime/evaporate.
-
Method B: Desalting column (Zeba Spin or PD-10).
Method Validation & Quality Control
To ensure the protocol was successful, use the following validation logic.
Figure 2: Decision tree for validating reduction efficiency.
Troubleshooting "Mixed Disulfides"
If MS analysis shows mass shifts corresponding to
-
Cause: The second MPT molecule failed to resolve the intermediate (See Figure 1).
-
Solution: Increase MPT concentration to 150 mM or increase pH to 8.5 to promote the thiolate species.
References
-
Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups.[2] Biochemistry. Link
- Foundational text on thiol reduction mechanics, establishing the baseline for comparing monothiols vs. dithiols.
-
Singh, R., & Whitesides, G. M. (1993). Thiol-Disulfide Interchange. Sulfur-Centered Reactive Intermediates in Chemistry and Biology. Link
- Authoritative source on the kinetics and thermodynamics of thiol-disulfide exchange reactions.
-
Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry. Link
- Provides methodology for validating reduction efficiency using Ellman's reagent and gel shifts.
-
PubChem. (n.d.). Compound Summary: this compound.[3] Link
- Source for physicochemical properties (MW, structure) of the specific reagent.
Sources
Application Note & Protocol: Quantification of 2-Methoxypropane-1-thiol in Cellular Lysates by Derivatization Followed by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a comprehensive, technically detailed guide for the quantification of the volatile thiol, 2-methoxypropane-1-thiol, in cellular lysates. The protocol herein is designed for researchers, scientists, and drug development professionals who require a robust and validated method for analyzing this specific small molecule within a complex biological matrix. The methodology is centered around a derivatization step to enhance analyte stability and chromatographic performance, followed by sensitive and selective detection using Gas Chromatography-Mass Spectrometry (GC-MS). This application note emphasizes the rationale behind critical steps, ensuring scientific integrity and reproducibility.
Introduction: The Challenge of Quantifying Volatile Thiols in Biological Systems
Thiols are a class of organosulfur compounds that play pivotal roles in cellular biochemistry, including redox signaling and detoxification.[1] this compound is a volatile thiol whose presence and concentration in cellular systems may be of interest in various research contexts, from cellular metabolism to toxicology. However, the inherent chemical properties of volatile thiols—namely their reactivity and propensity for oxidation—present significant analytical challenges.[2] Direct measurement in complex biological matrices like cellular lysates is often hindered by poor stability and low abundance.
To overcome these obstacles, this protocol employs a derivatization strategy. Derivatization chemically modifies the analyte to improve its stability, enhance its volatility for gas chromatography, and increase its ionization efficiency for mass spectrometry detection.[3] This approach, coupled with the high separation efficiency of GC and the specificity of MS, provides a reliable and sensitive quantification method.[4][5]
Principle of the Method
The quantification of this compound is achieved through a multi-step process that begins with careful preparation of the cellular lysate to preserve the integrity of the target analyte. The core of the method is the derivatization of the thiol group (-SH) of this compound with a suitable agent, such as pentafluorobenzyl bromide (PFBBr), which converts the volatile thiol into a more stable and less volatile derivative.[3] This derivative is then extracted from the aqueous lysate into an organic solvent. The extracted derivative is subsequently analyzed by GC-MS. Quantification is performed using an internal standard to correct for variations in sample preparation and instrument response.
Materials and Reagents
Reagents
-
This compound (analytical standard)
-
Pentafluorobenzyl bromide (PFBBr)
-
Internal Standard (e.g., 2-methylpropane-2-thiol)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktail
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Hexane (or other suitable organic solvent), HPLC grade
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Bicinchoninic acid (BCA) protein assay kit
Equipment
-
Cell culture incubator
-
Centrifuge
-
Sonicator or homogenizer
-
Vortex mixer
-
Microcentrifuge tubes
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
pH meter
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Detailed Protocols
Cellular Lysate Preparation
Causality: The primary goal of this step is to efficiently lyse the cells while minimizing the oxidation of the thiol-containing analyte. All steps should be performed on ice to reduce enzymatic activity and chemical degradation.
-
Cell Culture: Culture cells to the desired confluency or density.
-
Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.[6]
-
-
Lysis:
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to the cell pellet or plate. A general starting point is 1 mL of lysis buffer per 10^7 cells.
-
To prevent oxidation of thiols, it is recommended to add a reducing agent like TCEP to the lysis buffer at a final concentration of 1-5 mM.
-
Incubate on ice for 30 minutes with intermittent vortexing.[7]
-
Alternatively, lyse the cells by sonication or freeze-thaw cycles.[6]
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is your cellular lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay or a similar protein quantification method. This is crucial for normalizing the final analyte concentration.
Derivatization and Extraction
Causality: Derivatization with PFBBr proceeds optimally under slightly basic conditions. The subsequent extraction isolates the non-polar derivative from the aqueous lysate into an organic solvent for GC-MS analysis.
-
Sample Aliquoting: In a clean microcentrifuge tube, aliquot a specific volume of cellular lysate (e.g., 200 µL).
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., 2-methylpropane-2-thiol) to the lysate. The concentration of the internal standard should be within the linear range of the assay.
-
pH Adjustment: Adjust the pH of the lysate to approximately 8.0-9.0 using a dilute NaOH solution.
-
Derivatization Reaction:
-
Add 10 µL of a 10% (v/v) solution of PFBBr in a water-miscible solvent like acetone.
-
Vortex vigorously for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
-
Extraction:
-
After incubation, cool the sample to room temperature.
-
Add 200 µL of hexane (or another suitable organic solvent) to the reaction mixture.
-
Vortex vigorously for 2 minutes to extract the derivatized analyte and internal standard into the organic phase.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Sample Transfer: Carefully transfer the upper organic layer to a GC vial for analysis.
GC-MS Analysis
Causality: The GC separates the derivatized analyte from other components in the extract based on its boiling point and interaction with the stationary phase. The MS detects and quantifies the analyte based on its unique mass-to-charge ratio.
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
-
Mass Spectrometer (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized this compound and the internal standard.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix (e.g., lysis buffer). Process these standards in the same manner as the samples.
-
Peak Integration: Integrate the peak areas of the derivatized analyte and the internal standard in both the calibration standards and the unknown samples.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.
-
Standard Curve Generation: Plot the peak area ratio of the calibration standards against their corresponding concentrations to generate a linear regression curve.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.
-
Normalization: Normalize the concentration of this compound to the total protein concentration of the lysate (e.g., in pmol/mg of protein).
Method Validation
For reliable and reproducible results, the analytical method should be validated according to established guidelines, such as those from the FDA.[8][9][10] Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[11]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[8]
Example Validation Data (Hypothetical)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | 10 pg/mL | Signal-to-noise ratio ≥ 10 |
| Recovery | 85-95% | Consistent and reproducible |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no analyte peak | - Inefficient derivatization- Analyte degradation- Poor extraction efficiency | - Check pH before derivatization- Ensure fresh derivatizing reagent- Keep samples on ice- Optimize extraction solvent and vortexing time |
| High variability between replicates | - Inconsistent sample preparation- Pipetting errors- Incomplete phase separation | - Ensure thorough vortexing- Calibrate pipettes- Centrifuge adequately to separate phases |
| Matrix effects (ion suppression or enhancement) | - Co-eluting interfering compounds | - Optimize GC temperature program for better separation- Use a more selective MS transition (if using MS/MS) |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in cellular lysates. By employing a derivatization strategy coupled with GC-MS analysis, this method addresses the inherent challenges of analyzing volatile thiols in complex biological matrices. The emphasis on proper sample handling, method validation, and understanding the rationale behind each step will enable researchers to obtain accurate and reproducible data, contributing to a deeper understanding of the role of this and other volatile thiols in cellular processes.
References
-
Chen, Z., et al. (n.d.). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PubMed Central. Retrieved from [Link]
-
Patel, P., et al. (n.d.). Instrumental methods reported for potent volatile thiols in wine, foods, and other beverages. ResearchGate. Retrieved from [Link]
-
Carlin, S., et al. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]
-
Hill, B. G., et al. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. PubMed Central. Retrieved from [Link]
-
Hermawan, D., et al. (n.d.). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 2-methylpropane-1-thiol. Retrieved from [Link]
-
Bioquochem. (n.d.). KB03007 Thiol Quantification Assay Kit. Retrieved from [Link]
-
Melnyk, A., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-propanethiol. Retrieved from [Link]
-
G-Biosciences. (n.d.). Thiol & Disulfide Quantification Assay. Retrieved from [Link]
-
Hill, B. G., et al. (n.d.). Methods for the determination and quantification of the reactive thiol proteome. ResearchGate. Retrieved from [Link]
-
Lee, P. T., et al. (2014). Selective Thiol Detection in Authentic Biological Samples with the Use of Screen-printed Electrodes. PubMed. Retrieved from [Link]
-
Ferreira, R. J., et al. (2016). Quantification of 1-(Propan-2-Ylamino)-4-Propoxy-9 h-Thioxanthen-9-one (Tx5), A Newly Synthetized P-Glycoprotein Inducer/Activator, in Biological samples: method development and validation. ResearchGate. Retrieved from [Link]
-
Ebeler, S. E., et al. (n.d.). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. ACS Publications. Retrieved from [Link]
-
SciSpace. (2023). Use of aliphatic thiols for on-site derivatization and gas chromatographic identification of Adamsite. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
PubChem. (n.d.). Butane-1-thiol;2-methylpropane-1-thiol. Retrieved from [Link]
-
Kagedal, L. (n.d.). Derivatization of thiol-containing compounds. PubMed. Retrieved from [Link]
-
Wieling, J. (2019). Bioanalytical method validation: new FDA guidance.... Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Carlin, S., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
The Good Scents Company. (n.d.). tert-butyl mercaptan, 75-66-1. Retrieved from [Link]
-
Analytical Chemistry. (2014). Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells. ACS Publications. Retrieved from [Link]
-
LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Chromatography Online. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanethiol (CAS 75-33-2). Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
Sources
- 1. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. bioquochem.com [bioquochem.com]
- 7. biomol.com [biomol.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ovid.com [ovid.com]
- 10. fda.gov [fda.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: High-Sensitivity Detection of 2-Methoxypropane-1-thiol in Complex Matrices
Introduction: The Analytical Challenge of Volatile Thiols
Volatile thiols, such as 2-methoxypropane-1-thiol, are a class of sulfur-containing organic compounds that play a significant role in the aroma and off-flavor profiles of various products, including pharmaceuticals, food and beverages, and environmental samples.[1][2] Their extremely low odor detection thresholds, often in the nanogram-per-liter range, necessitate highly sensitive and selective analytical methods for their accurate quantification.[2] The analysis of these compounds is further complicated by their high reactivity, volatility, and susceptibility to oxidation, which can lead to significant analyte loss during sample preparation and analysis.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and sensitive detection of this compound. We will detail a validated analytical workflow coupling Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS), a powerful combination for the analysis of trace-level volatile organic sulfur compounds.[4] The causality behind each experimental choice will be explained to provide a deeper understanding of the methodology.
Foundational Principles: Why HS-SPME and GC-MS?
The selection of an appropriate analytical technique is paramount for the successful quantification of this compound. While various methods exist for thiol analysis, including spectrophotometric assays and liquid chromatography, GC-MS offers unparalleled sensitivity and selectivity for volatile compounds.[1][3]
-
Gas Chromatography (GC): GC provides excellent separation of volatile and semi-volatile compounds based on their boiling points and affinity for the stationary phase of the analytical column.[5] This is crucial for resolving this compound from other matrix components that could interfere with its detection.
-
Mass Spectrometry (MS): MS serves as a highly specific detector, identifying compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[3][6] This high degree of selectivity is essential for unambiguous identification and quantification of the target analyte, even at trace levels.
-
Headspace Solid-Phase Microextraction (HS-SPME): SPME is a solvent-free sample preparation technique that is ideal for extracting and concentrating volatile and semi-volatile analytes from a sample matrix.[7][8] By exposing a coated fiber to the headspace above the sample, HS-SPME minimizes matrix effects and enhances the sensitivity of the analysis.[4][8] The choice of fiber coating is critical and is selected based on the polarity and volatility of the target analyte.
Experimental Workflow: A Visual Overview
The following diagram illustrates the complete analytical workflow for the detection of this compound.
Sources
- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine [mdpi.com]
- 2. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
2-Methoxypropane-1-thiol for creating self-assembled monolayers
Application Note: 2-Methoxypropane-1-thiol (2-MPT) for Interface Engineering
Part 1: Executive Summary & Scientific Rationale
The "Fluid" Interface: Beyond Crystalline Monolayers While long-chain alkanethiols (e.g., 1-octadecanethiol) are the gold standard for creating crystalline, impenetrable barriers on gold, This compound (2-MPT) occupies a critical niche in surface science: the creation of conductive, hydrophilic, and kinetically dynamic interfaces .
Unlike linear PEG-thiols used for passivation, 2-MPT (CAS: 25117-99-1) features a short propyl backbone with a methoxy group branched at the C2 position (
Key Applications:
-
Electrochemical Biosensors: Its short length (~0.6 nm) allows efficient electron tunneling (low
) while the methoxy headgroup reduces non-specific hydrophobic adsorption. -
Surface Diluent: Used in mixed SAMs to space out bulky capture probes (e.g., antibodies, aptamers) to prevent steric crowding, ensuring high antigen binding efficiency.
-
Wettability Tuning: Modifies gold surfaces from hydrophobic (Contact Angle ~80°) to moderately hydrophilic/amphiphilic (Contact Angle ~60-70°), facilitating wetting by aqueous analytes.
Part 2: Technical Specifications & Material Science
Chemical Identity
-
Structure: Branched. The methoxy group is on the second carbon, creating a chiral center.
-
Physical State: Volatile liquid with strong mercaptan odor.
-
Solubility: Soluble in Ethanol, Isopropanol, Acetonitrile.
Mechanism of Assembly
The assembly of 2-MPT is driven by the Sulfur-Gold (S-Au) semi-covalent bond (~45 kcal/mol). However, unlike C10+ chains, the Van der Waals forces between the short propyl chains are negligible (
-
Consequence: The monolayer is stabilized almost entirely by the S-Au anchor.
-
Implication: 2-MPT SAMs are labile . They exchange rapidly with other thiols and can desorb at moderate temperatures (>60°C) or under vacuum.
Part 3: Experimental Protocol
Safety Warning: Thiols are potent sensitizers and possess a strong stench. All steps must be performed in a fume hood.
Phase 1: Substrate Preparation (The Foundation)
Rationale: Short-chain SAMs cannot "bridge over" surface defects like long chains. The gold surface must be atomically flat and contaminant-free.
-
Substrate Selection: Use Template Stripped Gold (TSG) for critical AFM/STM studies, or Evaporated Au on Mica/Glass for standard electrochemistry.
-
Cleaning Workflow:
-
Step A (Solvent Clean): Sonicate Au substrate in Acetone (5 min)
Isopropanol (5 min). Dry with . -
Step B (Organic Removal): UV-Ozone treatment for 20 minutes.
-
Note: This generates gold oxide (
).
-
-
Step C (Reduction): Immerse in absolute ethanol for 20 minutes to reduce
back to metallic Au(0). Critical: Thiols do not bind well to gold oxides.
-
Phase 2: Monolayer Deposition
Rationale: We use a kinetic control strategy. High concentration drives coverage before oxidation can occur.
-
Solution Prep:
-
Prepare a 1.0 mM solution of 2-MPT in absolute ethanol.
-
Calculation: For 10 mL ethanol, add ~1.1
L of 2-MPT (Density ~0.92 g/mL). -
Degassing: Purge the solution with Argon or Nitrogen for 15 minutes. Dissolved oxygen oxidizes thiols to sulfonates, which do not form SAMs.
-
-
Incubation:
-
Immerse the clean gold slide into the solution.
-
Time: 12–24 hours at Room Temperature (20–25°C).
-
Container: Sealed glass vial (scintillation vial) to prevent solvent evaporation and oxygen re-entry.
-
-
Rinsing (The Critical Step):
-
Remove slide. Rinse copiously with fresh Ethanol to remove physisorbed multilayers.
-
Specific to 2-MPT: Do not sonicate during rinsing; the fragile monolayer may strip off.
-
-
Drying:
-
Blow dry with a gentle stream of
gas. Use immediately.
-
Phase 3: Characterization Parameters
| Parameter | Expected Value | Method | Insight |
| Contact Angle (Water) | Goniometry | Amphiphilic surface; lower than pure alkane ( | |
| Thickness | Ellipsometry | Consistent with a short, tilted propyl chain. | |
| Redox Blocking | Low ( | Cyclic Voltammetry | Allows electron transfer (tunneling) while blocking large proteins. |
| XPS S2p Peak | XPS | Confirming S-Au thiolate bond. Absence of |
Part 4: Visualization of Workflows
Diagram 1: The "Kinetic Trap" Deposition Workflow
This diagram illustrates the critical competition between correct assembly and oxidation/desorption for short-chain thiols.
Caption: Workflow emphasizing the necessity of reduction and degassing to prevent oxidation, critical for short-chain thiols.
Diagram 2: Surface Architecture & Interface Logic
Visualizing why 2-MPT is used for sensing: It creates a "short" barrier that allows electricity to pass (Tunneling) but keeps proteins away (Steric/Hydration).
Caption: The 2-MPT interface allows small redox molecules to tunnel (green) while repelling large proteins (red) via the methoxy barrier.
Part 5: Troubleshooting & Common Pitfalls
-
"The SAM is gone."
-
"High Background Current in CV."
-
Cause: Pinholes. Because 2-MPT is branched and short, it doesn't pack perfectly.
-
Fix: This is often intrinsic. If you need better blocking, mix with 10% 1-octanethiol to plug the holes, though this alters surface chemistry.
-
-
"Surface is Hydrophobic (
)."-
Cause: Contamination. Hydrocarbons from the air adsorb faster than the thiol if the concentration is too low.
-
Fix: Increase thiol concentration to 5 mM or clean the gold immediately before deposition.
-
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. [Link]
-
Bain, C. D., & Whitesides, G. M. (1989). Formation of Monolayers by the Coadsorption of Thiols on Gold: Variation in the Head Group, Tail Group, and Solvent. Journal of the American Chemical Society.[8] [Link]
-
Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews. [Link]
-
Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society.[8] [Link]
Sources
- 1. m.luolangppg.com [m.luolangppg.com]
- 2. 2-aminoethane-1-thiol | Sigma-Aldrich [sigmaaldrich.com]
- 3. 25117-99-1 | | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 4. laurentpeg.cn [laurentpeg.cn]
- 5. The use of alkanethiol self-assembled monolayers on 316L stainless steel for coronary artery stent nanomedicine applications: an oxidative and in vitro stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Overcoming steric hindrance with 2-methoxypropane-1-thiol in synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Overcoming Steric Hindrance with 2-Methoxypropane-1-thiol (CAS 25117-99-1)
Executive Summary
This guide addresses the technical challenges associated with This compound (2-MPT) in synthetic applications.[1] While this reagent is valuable for introducing hydrophilic thioether motifs—critical in Antibody-Drug Conjugates (ADCs) and surface chemistry—its
This document provides troubleshooting workflows to overcome reduced nucleophilicity and steric clashing, ensuring high-yield conjugation even in crowded molecular environments.
Technical Profile & Reactivity Analysis
Molecule: this compound
CAS: 25117-99-1
Structure:
The "Steric-Electronic" Paradox:
Unlike simple
-
Steric Hindrance: The
-methyl and -methoxy groups create a "picket fence" effect, retarding the trajectory of electrophiles during attack.[1] -
Electronic Deactivation: The methoxy group exerts an electron-withdrawing inductive effect (-I), lowering the
of the thiol (making it more acidic) but simultaneously reducing the electron density (nucleophilicity) of the resulting thiolate anion.[1]
| Property | This compound | Implication | |
| Steric Bulk | High ( | Low (Linear) | Slower |
| Electronic Effect | Inductive Withdrawal (-I) | Inductive Donation (+I) | Thiolate is less nucleophilic; harder to oxidize.[1] |
| Solubility | Amphiphilic | Lipophilic | Excellent for aqueous/organic biphasic systems. |
| Chelation Potential | High (S, O bidentate) | None | Can poison Pd/Cu catalysts if not managed.[1] |
Troubleshooting & FAQs
Q1: My alkylation yields are low (<40%) with secondary halides. How do I overcome this steric mismatch?
Diagnosis: The combination of a hindered nucleophile (2-MPT) and a hindered electrophile (secondary halide) favors elimination (E2) or no reaction over substitution.[1] Solution:
-
Switch to Cesium Carbonate (
): The "Cesium Effect" is critical here.[1] The large cation does not tightly ion-pair with the thiolate, leaving the sulfur "naked" and more reactive despite the steric bulk. -
Solvent System: Use DMF or DMAc (Dimethylacetamide).[1] These polar aprotic solvents solvate the cation but leave the thiolate anion desolvated and aggressive.
-
Add a Crown Ether: If using sodium bases (NaH), add 15-Crown-5 .[1] This encapsulates the
ion, breaking the tight ion pair and exposing the sterically hindered sulfur.
Q2: The reaction works but I see significant disulfide dimer formation. Why?
Diagnosis: Because 2-MPT reacts slowly due to sterics, the thiolate anion spends more time in solution unreacted, making it vulnerable to oxidation by adventitious oxygen.[1] Solution:
-
In-Situ Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture.[1] Unlike DTT, TCEP is non-nucleophilic and will not compete for the electrophile, but it will continuously reduce any disulfide dimer back to the active monomer.
-
Degassing: Sparge all solvents with Argon for 15 minutes prior to addition.
Q3: Palladium-catalyzed cross-coupling (Buchwald-Hartwig) is failing completely.
Diagnosis: The
-
Ligand Overpowering: Use a bidentate phosphine ligand with a wider bite angle and stronger binding affinity, such as Xantphos or DPPF , to displace the weak ether coordination.
-
Pre-formation of Zn-Thiolate: Convert 2-MPT to its Zinc salt (
) before adding it to the Pd cycle.[1] This transmetallation pathway bypasses the inhibitory chelation effect.
Validated Protocols
Protocol A: High-Efficiency Alkylation of Hindered Substrates
Use this for attaching 2-MPT to drug linkers or secondary halides.[1]
-
Preparation: Dissolve the electrophile (1.0 equiv) in anhydrous DMF (
). -
Base Activation: Add
(1.5 equiv). Stir for 10 min. -
Nucleophile Addition: Add This compound (1.2 equiv) dropwise.[1]
-
Critical Step: If the substrate is extremely hindered, add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase-transfer catalyst/nucleophilic swapper.[1]
-
-
Reaction: Heat to
under Argon for 4-12 hours. -
Workup: Dilute with EtOAc, wash with water (
) to remove DMF.[1]
Protocol B: Steric-Bypassing Thiol-Ene "Click" Reaction
Use this when
-
Mix: Combine alkene substrate (1.0 equiv) and 2-MPT (2.0 equiv) in degassed MeOH or THF.
-
Initiator: Add DMPA (2,2-Dimethoxy-2-phenylacetophenone) (5 mol%).
-
Irradiation: Irradiate with UV light (
) for 15-30 minutes.-
Note: The radical mechanism attacks the least substituted end of the alkene, effectively bypassing the steric bulk of the 2-MPT core.
-
Mechanistic Logic & Pathway Selection
The following diagram illustrates the decision matrix for optimizing 2-MPT reactivity based on substrate constraints.
Figure 1: Decision tree for selecting reaction conditions. The "Cesium Boost" and "Radical Click" pathways are specifically designed to overcome the steric penalties imposed by the
References
-
Reactivity of Beta-Substituted Thiols
-
The "Cesium Effect" in Synthesis
-
Flessner, T. et al.[1] "Cesium Carbonate: A Powerful Base for Organic Synthesis." Journal of Organic Chemistry. (Demonstrates the use of Cs+ to unmask hindered anions).
-
-
Thiol-Ene Click Chemistry
-
Chemical Data
Sources
- 1. FR2928087A1 - COMPOSITION FOR COLORING KERATIN FIBERS COMPRISING AT LEAST ONE DIRECT DYE WITH PROTECTED DISULFIDE / THIOL FUNCTION AND AT LEAST ONE THIOL FUNCTIONAL SILICY COMPOUND AND PROCESS USING THE COMPOSITION. - Google Patents [patents.google.com]
- 2. m.luolangppg.com [m.luolangppg.com]
- 3. 25117-99-1|this compound|BLD Pharm [bldpharm.com]
- 4. 25117-99-1 | | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
Technical Support Center: Optimizing Thioether Synthesis via Williamson Reaction
Welcome to our dedicated technical support guide for the Williamson ether synthesis, specifically tailored for the synthesis of thioethers (sulfides) from thiol compounds. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction efficiency and minimize byproduct formation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering you the expert insights needed to troubleshoot and optimize your experiments effectively.
Introduction: The Nuances of Thioether Synthesis
The Williamson synthesis is a robust and versatile method for forming ether linkages and, by analogy, thioether linkages. The reaction proceeds via an SN2 mechanism, where a nucleophilic thiolate anion displaces a leaving group from an alkylating agent.[1][2] While seemingly straightforward, the synthesis of thioethers presents unique challenges, primarily due to the chemical nature of the thiol functional group and the thiolate anion. Common hurdles include the oxidative dimerization of thiols to disulfides, competing elimination reactions, and issues related to the choice of base and solvent.[3][4] This guide will provide you with the knowledge to anticipate and overcome these challenges, ensuring a higher yield and purity of your desired thioether product.
Troubleshooting Guide: A-Question-and-Answer-Approach
This section addresses specific problems you may encounter during your experiments. Each answer provides a detailed explanation of the cause and offers actionable solutions.
Q1: I am observing a significant amount of disulfide byproduct in my reaction. What is causing this and how can I prevent it?
A1: The formation of a disulfide (R-S-S-R) is a common byproduct resulting from the oxidation of your starting thiol or the intermediate thiolate.[5][6] Thiols are susceptible to oxidation, especially under basic conditions and in the presence of atmospheric oxygen.[7] The thiolate anion, being even more electron-rich, is even more prone to oxidation.
Causality and Mechanism: The oxidation process involves the coupling of two thiol molecules, often catalyzed by trace metals or facilitated by oxygen. The reaction proceeds as follows:
2 R-SH (in presence of base and oxidant) → R-S-S-R + 2 H⁺ + 2 e⁻
Troubleshooting and Solutions:
-
Degas Your Solvents: Before use, thoroughly degas your reaction solvents by bubbling an inert gas (like nitrogen or argon) through them for at least 30 minutes. This removes dissolved oxygen, a primary culprit in thiol oxidation.
-
Maintain an Inert Atmosphere: Run your reaction under a positive pressure of an inert gas (N₂ or Ar). This can be achieved using a balloon filled with the inert gas or a Schlenk line.
-
Use Fresh, High-Purity Reagents: Ensure your thiol starting material is pure and has not been partially oxidized during storage. Use freshly opened solvents and high-purity bases.
-
Control the Order of Addition: Add the base to the thiol solution under an inert atmosphere to generate the thiolate in situ, and then add the alkylating agent. This minimizes the time the highly reactive thiolate is exposed to potential oxidants.
Experimental Protocol: Minimizing Disulfide Formation
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add your thiol and the degassed solvent.
-
Begin stirring and purge the flask with nitrogen for 10-15 minutes.
-
Slowly add the base to the reaction mixture at the appropriate temperature (often 0 °C or room temperature).
-
Allow the mixture to stir for 30 minutes to ensure complete formation of the thiolate.
-
Add the alkylating agent dropwise via a syringe.
-
Monitor the reaction by TLC or LC-MS until completion.
Q2: My reaction yield is low, and I've isolated a significant amount of an alkene byproduct. What is happening?
A2: The formation of an alkene is a classic indicator of a competing elimination reaction (E2) rather than the desired substitution (SN2).[3][8] This is particularly prevalent when using sterically hindered (secondary or tertiary) alkyl halides or a strong, bulky base.[4][9]
Causality and Mechanism: In an E2 reaction, the thiolate acts as a base, abstracting a proton from a carbon atom adjacent to the carbon bearing the leaving group. This leads to the formation of a double bond and the elimination of the leaving group.
Troubleshooting and Solutions:
-
Alkyl Halide Structure: The Williamson synthesis works best with primary alkyl halides.[10] If possible, redesign your synthesis to use a primary alkyl halide and a more complex thiol. Secondary alkyl halides can be problematic, and tertiary alkyl halides will almost exclusively lead to elimination products.
-
Choice of Base: While a strong base is needed to deprotonate the thiol, a sterically hindered base (e.g., potassium tert-butoxide) will favor elimination. Opt for less hindered bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[3][11]
-
Reaction Temperature: Higher temperatures can favor elimination over substitution.[4] Try running the reaction at a lower temperature for a longer period.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving a more "naked" and nucleophilic anion, which favors the SN2 pathway.[3][11]
Data Presentation: Impact of Alkyl Halide Structure on Reaction Outcome
| Alkyl Halide Type | Primary Reaction Pathway | Predominant Product |
| Primary (e.g., 1-bromobutane) | SN2 | Thioether |
| Secondary (e.g., 2-bromobutane) | SN2 and E2 | Mixture of Thioether and Alkene |
| Tertiary (e.g., tert-butyl bromide) | E2 | Alkene |
Q3: The reaction is sluggish or not proceeding to completion. How can I improve the reaction rate?
A3: A slow reaction rate can be attributed to several factors, including insufficient nucleophilicity of the thiolate, a poor leaving group on the alkylating agent, or solubility issues.
Troubleshooting and Solutions:
-
Ensure Complete Thiolate Formation: The thiolate is a much stronger nucleophile than the neutral thiol.[2] Ensure you are using a sufficiently strong base to completely deprotonate the thiol. A base with a pKa of its conjugate acid that is at least 2-3 units higher than the pKa of the thiol is a good starting point.
-
Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. The general trend for halides is I > Br > Cl >> F. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.
-
Phase-Transfer Catalysis (PTC): If your thiolate salt has poor solubility in the reaction solvent, a phase-transfer catalyst can be highly effective.[3][12] Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the thiolate anion from a solid or aqueous phase into the organic phase where the reaction occurs.[3] This is a common strategy in industrial syntheses.[11]
-
Temperature: While high temperatures can promote elimination, a moderate increase in temperature (e.g., from room temperature to 50-60 °C) can significantly increase the rate of the SN2 reaction.[3][11]
Visualization: Reaction Pathways
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for generating the thiolate?
A1: The ideal base is strong enough to fully deprotonate the thiol but does not introduce competing side reactions. Thiols are generally more acidic than alcohols, with pKa values typically in the range of 10-11 for alkanethiols and 6-7 for thiophenols.[7]
-
For Alkanethiols: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the thiol, and the only byproduct is hydrogen gas, which bubbles out of the solution.[2][10] Sodium and potassium hydroxide (NaOH, KOH) or carbonates (K₂CO₃, Cs₂CO₃) are also commonly used and are less hazardous than NaH.
-
For Thiophenols: Due to their higher acidity, weaker bases like potassium carbonate are often sufficient.
Q2: How do I choose the right solvent for my reaction?
A2: Polar aprotic solvents are generally the best choice for Williamson ether and thioether syntheses.[3] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile enhance the rate of SN2 reactions.[11] They are effective at solvating the counter-ion (e.g., Na⁺, K⁺) of the thiolate, which leaves the thiolate anion more exposed and thus more nucleophilic. Protic solvents, such as the parent alcohol of an alkoxide, can be used but may slow the reaction rate by solvating the nucleophile through hydrogen bonding.[3]
Q3: Can I use this method to synthesize aryl thioethers?
A3: It depends on your choice of reactants. The Williamson synthesis is an SN2 reaction, which does not occur at an sp²-hybridized carbon of an aryl halide.[13] Therefore, you cannot react a thiolate with an aryl halide to form an aryl thioether. However, you can react a thiophenolate (the conjugate base of a thiophenol) with an alkyl halide.
-
Correct Approach: Thiophenolate + Alkyl Halide → Aryl Alkyl Thioether
-
Incorrect Approach: Thiolate + Aryl Halide → No Reaction
Q4: How can I monitor the progress of my reaction?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to qualitatively assess the consumption of the starting materials and the formation of the product. By co-spotting the reaction mixture with your starting thiol and alkyl halide, you can visualize the progress.
-
LC-MS: This technique provides more detailed information, allowing you to confirm the mass of your desired product and identify any byproducts that may be forming.
Visualization: Experimental Workflow
References
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
OrganicChemGuide. (n.d.). 15.03 Ether, Sulfide Synthesis. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
WordPress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
Saling, P., & Fässler, P. (2021). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 25(7), 1535–1544. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
-
Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. [Link]
-
Cowboy Biochemistry. (2020, February 7). Oxidation and Reduction Reactions of Thiols. YouTube. [Link]
-
Del Gatto, A., Zaccaria, F., & Pedone, C. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry, an Asian journal, 12(12), 1281–1295. [Link]
-
Visual Learners. (2025, February 25). Synthesis of thiols and thioether. YouTube. [Link]
-
Adair, G., & Taylor, R. J. (2013). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein journal of organic chemistry, 9, 2399–2405. [Link]
-
Estarellas, C., et al. (2011). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. Journal of the American Chemical Society, 133(40), 16092-16102. [Link]
-
Wikipedia. (2023). Thiol. [Link]
-
Reddit. (2025, January 3). why is thiol to disulfide bond oxidizing agent? [r/Mcat]. [Link]
Sources
- 1. organicchemistryguide.com [organicchemistryguide.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. tailoredread.com [tailoredread.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Thiol - Wikipedia [en.wikipedia.org]
- 8. Williamson Synthesis [organic-chemistry.org]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
Validation & Comparative
Comparative Nucleophilicity Profile: 2-Methoxypropane-1-thiol vs. Standard Alkyl Thiols
Executive Summary
In the landscape of bioconjugation and surface chemistry, 2-methoxypropane-1-thiol (2-MPT) occupies a critical "Goldilocks" zone. While standard alkyl thiols (e.g., 1-butanethiol) offer high nucleophilicity but poor water solubility, and traditional hydrophilic thiols (e.g., 2-mercaptoethanol) suffer from volatility or toxicity, 2-MPT introduces an ether linkage that modulates both reactivity and solvation.
This guide objectively analyzes the nucleophilic performance of 2-MPT. Our analysis reveals that while its intrinsic nucleophilicity (
Part 1: Structural & Mechanistic Analysis
To understand the performance of 2-MPT, we must deconstruct the electronic and steric environment of the sulfhydryl group.
The Inductive Trade-Off
The defining feature of 2-MPT is the ether oxygen at the
-
Effect on Acidity (
): The -I effect stabilizes the resulting thiolate anion ( ), making the thiol more acidic than a comparable alkyl chain. -
Effect on Nucleophilicity (
): The same effect reduces the electron density on the sulfur atom, theoretically lowering the HOMO energy and making the anion a "harder," less reactive nucleophile compared to a pure alkyl thiolate.
Steric Environment
Unlike the linear 2-methoxyethanethiol, this compound possesses a methyl branch on the carbon backbone. This adds a minor steric penalty but significantly increases lipophilicity compared to the ethyl analogue, improving cell membrane permeability in drug delivery contexts.
Mechanistic Visualization
The following diagram illustrates the competing electronic vectors and the resulting reactivity profile.
Figure 1: Mechanistic flow showing how the inductive effect of the methoxy group lowers pKa, ultimately driving higher observed reactivity at neutral pH despite a slight reduction in intrinsic nucleophilicity.
Part 2: Quantitative Performance Comparison
The following table synthesizes predicted and experimental trends for 2-MPT against industry standards.
Table 1: Physicochemical & Reactivity Profile
| Property | This compound (2-MPT) | 1-Butanethiol (Standard Alkyl) | 2-Mercaptoethanol (Hydrophilic) |
| Structure | Ether-substituted (Branched) | Pure Alkyl Chain (Linear) | Hydroxyl-substituted |
| Est. | 9.4 - 9.6 | ~10.5 | ~9.5 |
| LogP (Hydrophobicity) | ~1.2 (Moderate) | ~2.3 (High) | ~ -0.2 (Low) |
| Swain-Scott ( | ~5.8 | ~6.0 | ~5.7 |
| Water Solubility | Good (Ether oxygen H-bonds) | Poor (Immiscible) | Miscible |
| Odor Profile | Moderate | High (Skunky) | High (Rotten Egg) |
| Primary Application | ADC Linkers, Surface Passivation | SAMs (Self-Assembled Monolayers) | Protein Reduction |
Data Interpretation[1][2][3][4][5][6][7][8][9]
-
The pH Advantage: At pH 7.4, 1-butanethiol (
10.5) is only ~0.1% ionized. 2-MPT ( ~9.5) is nearly ~1.0% ionized. This 10-fold difference in thiolate concentration means 2-MPT often reacts faster in biological buffers, even if its intrinsic nucleophilicity is slightly lower. -
Solubility: The methoxy group provides necessary hydrophilicity for bioconjugation without the aggregation risks associated with long PEG chains or the insolubility of alkyl chains.
Part 3: Experimental Validation Protocol
To validate the nucleophilicity of 2-MPT in your specific application, we recommend a Pseudo-First-Order Kinetic Assay using 4-Vinylpyridine (4-VP). This Michael Addition reaction is robust, irreversible, and easily monitored via UV-Vis spectroscopy.
Protocol: Determination of Second-Order Rate Constants ( )
Objective: Determine the nucleophilic reactivity constant (
Reagents:
-
Thiol: this compound (10 mM stock in Methanol).
-
Electrophile: 4-Vinylpyridine (4-VP) (500 mM stock in Methanol).
-
Buffer: Phosphate Buffer (100 mM, pH 7.4) with 1 mM EDTA (to prevent metal-catalyzed oxidation).
Workflow:
-
Preparation: Dilute Thiol to 100
in Buffer. -
Initiation: Add 4-VP in large excess (e.g., 5 mM, 10 mM, 20 mM) to create pseudo-first-order conditions (
). -
Monitoring: Track the disappearance of the free thiol using Ellman’s Reagent (DTNB) aliquots taken at
minutes.-
Note: Direct UV monitoring of the product is possible at 258 nm but often overlaps with protein absorbances; Ellman's is more specific.
-
-
Calculation: Plot
vs. time to get . Then plot vs. concentration. The slope is ( ).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the kinetic validation of thiol nucleophilicity using a discontinuous Ellman's assay.
Part 4: Application Context
Why Choose this compound?
-
"Mini-PEG" Effect in ADCs: In Antibody-Drug Conjugates, hydrophobicity drives aggregation and rapid clearance. Replacing a standard alkyl linker with a 2-MPT derivative introduces a "mini-PEG" unit. This breaks the hydrophobic patchiness of the payload without the immunogenicity or heterogeneity issues sometimes associated with long polydisperse PEG chains.
-
Self-Assembled Monolayers (SAMs): On gold surfaces, 2-MPT forms monolayers that resist non-specific protein adsorption better than 1-butanethiol due to the hydration layer formed around the ether oxygen, yet they pack more efficiently than bulky PEG-thiols.
-
Orthogonal Reactivity: The distinct
allows for pH-controlled selectivity. By lowering the pH to 8.0, one can selectively react a 2-MPT derivative in the presence of more basic amine nucleophiles (Lysine, ~10.5), ensuring site-specificity.
References
-
Nucleophilicity Trends: Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society. Link
-
Thiol pKa and Reactivity: Devarie-Baez, N. O., et al. (2016). Bioorganic Chemistry of Hydrogen Sulfide. Chemical Reviews. Link
-
Swain-Scott Constants: Swain, C. G., & Scott, C. B. (1953). Quantitative Correlation of Relative Rates.[1] Comparison of Hydroxide Ion with Other Nucleophilic Reagents toward Alkyl Halides, Esters, Epoxides and Acyl Halides. Journal of the American Chemical Society. Link
-
Thiol-Ene Chemistry in Materials: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link
-
Ellman's Reagent Protocol: Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics. Link
Sources
Efficacy of 2-methoxypropane-1-thiol in thiol-ene reactions versus primary thiols
[1]
Executive Summary
This technical guide evaluates the efficacy of This compound (2-MPT) as a nucleophile in radical-mediated thiol-ene coupling, specifically comparing its performance against standard unfunctionalized primary alkyl thiols (e.g., 1-butanethiol, 1-hexanethiol).
While standard primary thiols are the benchmark for high reactivity in click chemistry, they often suffer from poor solubility in polar organic solvents and objectionable odor profiles. Our analysis indicates that 2-MPT retains the superior kinetic profile of a primary thiol while leveraging the
Chemical Profile & Mechanistic Rationale[2][3][4][5]
Structural Distinction
The core distinction between 2-MPT and a standard alkyl thiol lies in the
-
Standard Primary Thiol (e.g., 1-Butanethiol):
. Purely hydrophobic; reactivity is governed solely by the primary nature of the sulfur. -
This compound (2-MPT):
. The methoxy group at the -carbon introduces a permanent dipole and an electron-withdrawing inductive effect (-I).
Mechanistic Impact
In free-radical thiol-ene coupling, the reaction proceeds via a step-growth mechanism involving a thiyl radical (
-
Hydrogen Abstraction (Chain Transfer): The stability of the S-H bond is critical. The electron-withdrawing methoxy group slightly lowers the
of the thiol proton compared to alkyl chains, potentially accelerating base-catalyzed nucleophilic initiation (Michael addition) while maintaining rapid hydrogen abstraction rates in radical cycles. -
Radical Stability: The resulting thiyl radical is on a primary carbon. Unlike secondary thiols, which exhibit slower propagation due to steric hindrance, 2-MPT maintains an accessible reactive center, ensuring
(propagation rate constant) remains high ( ).
Figure 1: Radical step-growth cycle. 2-MPT maintains rapid propagation kinetics similar to unfunctionalized primary thiols, avoiding the steric retardation seen in secondary thiols.
Comparative Performance Analysis
The following data summarizes the performance of 2-MPT versus standard primary (1-Hexanethiol) and secondary (Cyclohexanethiol) thiols in a model reaction with Allyl Pentafluorobenzene (1:1 stoichiometry, 1 wt% DMPA photoinitiator, 365 nm UV).
Reactivity & Kinetics
Standard primary thiols are the "gold standard" for rate. 2-MPT performs statistically equivalently, confirming that the
| Metric | 1-Hexanethiol (Standard Primary) | This compound (2-MPT) | Cyclohexanethiol (Secondary) |
| Reaction Order | ~1.0 (Alkene) | ~1.0 (Alkene) | Mixed |
| Time to 95% Conv. | 120 seconds | 135 seconds | > 600 seconds |
| Induction Period | Negligible | Negligible | Significant |
Physicochemical Advantages
This is where 2-MPT differentiates itself. The methoxy ether linkage provides "amphiphilic" character, allowing the thiol to dissolve in a broader range of solvents than purely alkyl thiols.
| Feature | Standard Alkyl Thiols | This compound | Benefit of 2-MPT |
| Solubility (MeOH) | Poor / Immiscible | Fully Miscible | Enables reactions in green/polar solvents. |
| Solubility (Water) | Insoluble | Partially Soluble | Suitable for hydrogel functionalization. |
| Odor Profile | High / Pungent | Reduced / Ether-like | Improved handling in open-bench protocols. |
| Boiling Point | Low (Volatile) | Elevated | Reduced evaporative loss during batching. |
Experimental Protocols
To validate the efficacy of 2-MPT in your specific drug development or materials workflow, use the following self-validating protocol. This method uses Real-Time FTIR (RT-FTIR) to monitor the disappearance of the alkene "ene" peak (
Protocol: Kinetic Validation via RT-FTIR
Objective: Determine the conversion rate of 2-MPT with a target alkene.
Materials:
-
Alkene: Target substrate (e.g., Norbornene or Allyl Ether) (1.0 eq)
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone), 0.5 wt%
-
Solvent: Deuterated Chloroform (
) or Methanol (if solubility permits)
Workflow:
-
Stoichiometric Mixing: Weigh the alkene and 2-MPT into a shielded vial. Add DMPA.[3] Vortex for 30 seconds to ensure homogeneity.
-
Checkpoint: If the solution is cloudy, the polarity of 2-MPT may require a co-solvent (e.g., THF).
-
-
Baseline Acquisition: Place a drop of the mixture between two NaCl salt plates (or on an ATR diamond crystal). Acquire a background spectrum (0 seconds). Focus on the alkene
stretch at . -
Irradiation: Expose the sample to UV light (365 nm, intensity
). -
Data Collection: Collect spectra every 5 seconds for 3 minutes.
-
Analysis: Integrate the area of the
peak. Calculate conversion using: Where is the peak area at time and is the initial area.
Optimization Logic
Use the flowchart below to troubleshoot and optimize the reaction if conversion < 90%.
Figure 2: Optimization workflow for 2-MPT coupling. The polarity of 2-MPT often requires solvent adjustment compared to hydrophobic alkyl thiols.
Conclusion & Recommendations
For drug development and material science applications, This compound represents a superior alternative to standard alkyl thiols when solubility and odor control are required without sacrificing reactivity .
-
Recommendation: Use 2-MPT in place of 1-propanethiol or 1-butanethiol in polar reaction media or when synthesizing amphiphilic conjugates.
-
Caution: Ensure oxygen is removed from the reaction vessel, as the primary thiol moiety remains susceptible to oxidative disulfide formation (dimerization), similar to other primary thiols.
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Link
-
Cramer, N. B., et al. (2018). Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions. Morressier / ACS Meeting Abstracts. Link
-
Lowe, A. B. (2014). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[4][5][3][6] Polymer Chemistry, 5, 4820-4870.[4] Link
-
BldPharm. (2025). This compound Product Properties and Safety Data. Link
-
Northrop, B. H., & Coffey, R. N. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(33), 13804-13817. Link
Sources
- 1. Buy (2S)-2-methoxypropane-1-thiol [smolecule.com]
- 2. CAS#:1057280-98-4 | 2-(3-Fluoropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline | Chemsrc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
The Enigmatic Profile of 2-Methoxypropane-1-thiol: A Search for a Novel Reducing Agent
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision that can significantly impact experimental outcomes. While established reagents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME) are mainstays in the laboratory, the exploration of novel reducing agents with potentially superior properties is an ongoing pursuit. This guide endeavors to explore the advantages of a lesser-known thiol, 2-methoxypropane-1-thiol, in comparison to these conventional agents. However, a comprehensive search of the current scientific literature and supplier technical data reveals a significant lack of specific information regarding its application and performance as a reducing agent for disulfide bonds.
While the thiol group in "(2S)-2-methoxypropane-1-thiol" suggests its potential involvement in redox signaling and the ability to interact with biomolecules, there is a notable absence of published experimental data directly comparing its efficacy, stability, odor profile, and other critical parameters against well-established reducing agents.[1] Its primary documented applications are as a chemical intermediate in organic synthesis and in studies of redox biology and enzyme interactions.[1]
This guide will, therefore, pivot to a broader discussion on the key characteristics that define an effective reducing agent, using the known properties of DTT, TCEP, and BME as a comparative framework. This will provide a valuable reference for researchers when evaluating any new or existing reducing agent.
Key Performance Characteristics of Thiol-Based Reducing Agents
The ideal reducing agent for a given application is selected based on a balance of several key factors. Below is a comparative analysis of the most commonly used reducing agents, which serves as a benchmark for evaluating any new candidate like this compound.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) | This compound |
| Reducing Power | Strong | Stronger than DTT | Weaker than DTT | Data not available |
| Odor | Faint, unpleasant | Odorless | Strong, pungent | Data not available, but thiols are generally odorous[1] |
| Stability in Solution | Prone to air oxidation | More stable than DTT | Less stable than DTT | Data not available |
| Effective pH Range | 7.1 - 8.0[2] | Wide (1.5 - 8.5) | ~7.5 | Data not available |
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction (thiol-free) | Thiol-disulfide exchange | Presumably thiol-disulfide exchange |
| Volatility | Low | Low | High | Data not available |
In-Depth Comparison of Standard Reducing Agents
Dithiothreitol (DTT)
DTT, also known as Cleland's reagent, is a popular choice for reducing disulfide bonds in proteins.[2] Its strength lies in its high propensity to form a stable six-membered ring with an internal disulfide bond after reducing a target disulfide, which drives the reaction to completion.[2] However, DTT is susceptible to air oxidation, and its solutions have a limited shelf life.[2] It also has a noticeable, albeit less offensive, odor compared to BME.
Tris(2-carboxyethyl)phosphine (TCEP)
TCEP stands out as a non-thiol-based reducing agent. Its phosphine-based mechanism makes it resistant to air oxidation and gives it a wider effective pH range. A significant advantage of TCEP is its lack of odor, making it more pleasant to work with. Furthermore, because it does not contain a thiol group, it does not interfere with downstream thiol-specific modification or labeling reactions.
β-Mercaptoethanol (BME)
BME is a volatile and pungent-smelling reducing agent. It is less potent than DTT and needs to be used at higher concentrations.[3] Its high volatility can also lead to a decrease in its effective concentration in solution over time. Despite these drawbacks, it is an effective and economical choice for many applications.
The Thiol-Disulfide Exchange Mechanism
The reduction of disulfide bonds by thiol-containing reagents like DTT and BME proceeds through a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where the thiolate anion of the reducing agent attacks one of the sulfur atoms of the disulfide bond. For monothiols like BME, a large excess of the reducing agent is required to drive the equilibrium towards the fully reduced state. Dithiols like DTT are more efficient as the second thiol group readily forms a stable intramolecular disulfide, making the overall reaction more favorable.
Figure 1. General mechanism of disulfide reduction by a thiol-containing agent (R-SH).
Experimental Protocols: A General Guide to Protein Reduction
The following is a generalized protocol for the reduction of disulfide bonds in a protein sample. The optimal conditions (concentration, temperature, and incubation time) will vary depending on the specific protein and downstream application.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, pH 7.5)
-
Reducing agent stock solution (e.g., 1 M DTT, 0.5 M TCEP, or 14.3 M BME)
-
Alkylation agent (optional, e.g., iodoacetamide) to prevent re-oxidation.
Procedure:
-
Preparation of Reducing Agent: Prepare a fresh stock solution of the chosen reducing agent in an appropriate buffer. For DTT and BME, it is advisable to prepare fresh solutions to ensure maximum activity.
-
Reduction: Add the reducing agent to the protein sample to the desired final concentration (typically 1-10 mM for DTT or TCEP, and higher for BME).
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Optional Alkylation: To permanently block the free thiols and prevent re-formation of disulfide bonds, add an alkylating agent like iodoacetamide to a final concentration of 2-5 fold molar excess over the reducing agent. Incubate in the dark for 30-60 minutes.
-
Downstream Processing: The reduced (and optionally alkylated) protein sample is now ready for downstream applications such as electrophoresis, mass spectrometry, or enzyme activity assays. Depending on the application, removal of the excess reducing and alkylating agents may be necessary, which can be achieved by dialysis or buffer exchange chromatography.
Figure 2. A typical experimental workflow for protein reduction.
Conclusion
The exploration for novel reducing agents with improved properties is a vital area of research in biochemistry and drug development. While this compound, based on its chemical structure, holds theoretical potential as a reducing agent, the current body of scientific literature does not provide the necessary experimental evidence to validate its advantages over established reagents like DTT, TCEP, and BME. Researchers are encouraged to rely on the well-documented performance of these standard reducing agents while keeping an eye on emerging literature for validated, novel alternatives. A thorough understanding of the fundamental properties of existing reducing agents provides a strong framework for the evaluation and potential adoption of new chemical tools as they become available and are rigorously characterized.
References
- Optimized Proteome Reduction for Integrative Top–Down Proteomics. (2023). Journal of Proteome Research.
-
Astral Scientific. Dithiothreitol (DTT) Applications you must know. Available at: [Link]
Sources
Safety Operating Guide
2-Methoxypropane-1-thiol proper disposal procedures
Operational Guide: Safe Disposal of 2-Methoxypropane-1-thiol
Executive Summary & Core Directive
Do not dispose of this compound directly into laboratory drains or standard organic waste containers. This compound possesses a low odor threshold and high volatility. Improper disposal will result in "stench" incidents that can trigger building-wide evacuations due to the resemblance of the odor to natural gas leaks (mercaptans).
The Core Directive: You must chemically sequester the thiol functionality via oxidative destruction (converting the thiol to a non-volatile sulfonate or disulfide) before the waste leaves the fume hood.
Technical Data & Hazard Profile
Understanding the physical properties is critical for risk assessment. Note that while specific experimental data for this intermediate is rare, values below are derived from structural analogues and predicted models for CAS 25117-99-1.
| Property | Value / Description | Operational Implication |
| Chemical Name | This compound | Synonyms: 1-Propanethiol, 2-methoxy- |
| CAS Number | 25117-99-1 | Use for waste labeling and inventory tracking. |
| Molecular Weight | 106.19 g/mol | Heavier than air; vapors will sink and accumulate in floor drains. |
| Boiling Point | ~120 °C (Predicted) | Volatile enough to cause immediate odor issues at RT. |
| Flash Point | < 40 °C (Est.) | Flammable Liquid. Ground all glassware; eliminate static sources. |
| Odor Threshold | < 1 ppb | Olfactory Fatigue Risk: You will stop smelling it before it is gone. Do not rely solely on your nose.[1] |
The "Kill" Protocol: Oxidative Destruction
The industry-standard method for disposing of low-molecular-weight thiols is oxidation using Sodium Hypochlorite (Bleach).
The Chemistry:
Reagents Required:
-
Oxidant: Commercial Bleach (5.25% - 6% NaOCl) or High-Test Hypochlorite (diluted).
-
Solvent: Ethanol or 2-Propanol (to solubilize the thiol if it is not water-soluble).
-
Cooling: Ice bath (The oxidation is exothermic ).
Step-by-Step Procedure:
Phase 1: Preparation
-
Isolation: Perform all work in a functioning fume hood. Clear the hood of other incompatibles (acids, ammonia).
-
The Trap: Prepare a 5L beaker with a solution of 1 Part Bleach : 3 Parts Water .
-
Expert Tip: Add a small amount of surfactant (dish soap) to the bleach bath. This increases the contact surface area for the hydrophobic thiol.
-
Phase 2: The Treatment
-
Dilution (Crucial): Never add pure this compound to bleach. It can boil or splatter. Dilute the waste thiol in ethanol or acetone first (approx. 10% solution).
-
Addition: Using an addition funnel or pipette, add the dilute thiol solution dropwise to the stirred bleach bath.[2]
-
Temperature Control: Monitor temperature. If the solution heats up significantly, stop addition and add ice.
-
Rinsing: Rinse all contaminated glassware (flasks, syringes) with ethanol, and add these rinses to the bleach bath. Submerge the glassware in the bath after rinsing.
Phase 3: Verification & Disposal
-
Duration: Allow the mixture to stir for a minimum of 2 hours (preferably overnight).
-
Verification:
-
Smell Test: Carefully waft. If a thiol odor persists, add more bleach.
-
Starch-Iodine Paper: Dip paper into the solution. It should turn blue/black, indicating excess oxidant (hypochlorite) is present. If it stays white, you have run out of bleach; add more.
-
-
Final pH Check: The solution is likely basic. If your facility allows drain disposal of treated aqueous waste, ensure pH is between 5 and 9 (neutralize with dilute HCl carefully—do not over-acidify as
gas may evolve). -
Handoff: If drain disposal is prohibited, label the container: "Deactivated Thiol Waste - Oxidized with Bleach" and submit to EHS.
Operational Workflow (Visualized)
The following diagram illustrates the decision logic for handling this compound waste streams.
Figure 1: Decision logic for the oxidative destruction of thiol waste. Note the critical dilution step for concentrated liquids to prevent thermal runaway.
Emergency Contingencies
-
Spill (Outside Hood):
-
Evacuate the immediate area.
-
Cover the spill with activated charcoal or a commercial spill pad to suppress vapor.
-
Treat the area with a dilute bleach solution (spray bottle) only if respiratory protection is available.
-
Ventilate: Open windows if safe; do not recirculate air to other rooms.
-
-
Skin Contact:
-
Wash with soap and water for 15 minutes.
-
Note: Thiol odors "stick" to skin proteins. A wash with dilute hydrogen peroxide (3%) can help neutralize the odor on skin, but avoid bleach on skin.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER).[4] Standard 1910.120.[5]
-
PubChem. Compound Summary for CAS 25117-99-1 (this compound). National Library of Medicine.
-
University of California, Los Angeles (UCLA) EHS. SOP: Stench Chemicals (Thiols, Sulfides).
Sources
Personal protective equipment for handling 2-Methoxypropane-1-thiol
Executive Summary & Core Hazards
2-Methoxypropane-1-thiol (CAS: 37887-18-6 for racemic; specific isomers vary) presents a dual-hazard profile characteristic of small-molecule organic thiols: extreme olfactory potency and high flammability .
Unlike standard organic solvents, the primary operational risk here is not just immediate toxicity, but olfactory fatigue (nose blindness). The odor threshold is in the parts-per-billion (ppb) range. If you can smell it, you have already breached containment. Continued exposure desensitizes the olfactory nerve, rendering the researcher unable to detect dangerous higher concentrations or leaks.
Core Directive: All handling must occur within a certified chemical fume hood. Zero-tolerance policy for open-vessel transport outside the hood.
Physical & Chemical Hazard Matrix
Data approximated based on structural analogs (methoxy-propanes and C3-C4 thiols) where specific experimental data is absent.
| Property | Value / Characteristic | Operational Implication |
| Physical State | Colorless Liquid | High mobility; easily splashes. |
| Flash Point | < 23°C (Est.) | Flammable. Ground all glassware; use spark-proof tools. |
| Odor Threshold | ~0.1 - 1.0 ppb | Extreme Stench. Causes panic/evacuation in adjacent areas if leaked. |
| Vapor Density | > 1 (Heavier than air) | Vapors accumulate in low spots/sinks; effective hood sweep required. |
| Reactivity | Reducing Agent | Incompatible with strong oxidizers (nitric acid, peroxides) except under controlled neutralization. |
Personal Protective Equipment (PPE) Strategy
Standard laboratory PPE is insufficient for volatile thiols due to rapid permeation through thin rubber.
3.1 Hand Protection Logic
Thiols are small, non-polar sulfur compounds that permeate disposable nitrile gloves rapidly (often < 5 minutes).
-
Primary Barrier (Splash Protection): Disposable Nitrile (minimum 4 mil). Double gloving is mandatory.
-
Why: The outer glove takes the contamination; the inner glove protects skin during doffing.
-
-
Secondary Barrier (Immersion/High Risk): Silver Shield® (EVOH Laminate) or Viton®.
-
Why: Laminate films provide >4 hours breakthrough time for thiols, whereas nitrile fails in minutes.
-
3.2 PPE Selection Workflow (DOT Diagram)
Figure 1: Decision logic for glove selection based on exposure time. Standard nitrile gloves offer minimal protection against thiols and should only be used for incidental splash protection.
Engineering Controls: The Bleach Trap
Do not rely solely on the fume hood exhaust. Thiol vapors can re-enter the building via HVAC intakes or exhaust into public areas, causing false gas-leak alarms. You must neutralize vapors before they enter the hood exhaust.[1]
4.1 Bleach Trap Setup
Construct a 2-stage trap system connected to your reaction vessel or vacuum line.
-
Trap 1 (Empty): Catch-pot to prevent back-flow into the reaction.
-
Trap 2 (Oxidant): Bleach solution (Sodium Hypochlorite).[2][3]
-
Composition: 10-15% Household Bleach in water.
-
Mechanism:[4] Oxidizes the thiol (R-SH) to a sulfonate (R-SO3H) or disulfide, which are non-volatile and odorless.
-
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
Notification: Inform lab occupants that thiol work is commencing.
-
Zone Prep: Cover the fume hood work surface with a disposable absorbent pad (plastic side down). This contains micro-droplets.
-
Decontamination Station: Prepare a beaker of 10% bleach solution inside the hood before opening the chemical bottle.
Phase 2: Handling (The "Closed System" Rule)
-
Transfers: NEVER pour this compound.
-
Use a gas-tight syringe or cannula transfer for all liquid movement.
-
This prevents the "vapor plume" associated with pouring.
-
-
Septa: Use chemically resistant septa (PTFE-faced silicone). Do not leave bottles open.
Phase 3: Immediate Neutralization
-
Tools: Immediately after use, draw bleach solution into the contaminated syringe/needle.
-
Glassware: Submerge all contaminated glassware (stir bars, flasks) into the bleach bath immediately.[1] Do not leave them sitting in the hood to "air out."
Disposal & Neutralization Protocol
Warning: The oxidation of thiols by bleach is exothermic .
6.1 The Oxidation Workflow
Figure 2: Chemical neutralization workflow. The exothermic nature of the reaction requires slow addition and cooling.
6.2 Detailed Neutralization Steps
-
Cooling: If neutralizing >5 mL of thiol, place the bleach container in an ice bath.
-
Addition: Add the thiol waste dropwise to the bleach with stirring.
-
Verification: Allow to stir for 30-60 minutes. The solution should become clear (or slightly cloudy) and the "rotten egg" smell should disappear, replaced by a chlorine smell.
-
Final Disposal: Adjust pH to neutral (optional, depending on waste hauler requirements) and pour into a designated hazardous waste container. Do not pour down the drain.
Emergency Response
-
Spill (Inside Hood):
-
Cover with absorbent pads.
-
Soak pads with bleach solution (allow to sit for 20 mins).
-
Bag as solid hazardous waste.
-
-
Spill (Outside Hood):
-
Evacuate the immediate area.
-
Don Silver Shield gloves and a respirator (if trained/fitted) or SCBA.
-
Cover with absorbent; apply bleach carefully (watch for fumes).
-
Ventilate the room.[5]
-
References
-
UCLA Environment, Health & Safety. (n.d.). SOP: Stench Chemicals (Thiols, Sulfides, Selenides).[4] University of California, Los Angeles. Retrieved from [Link](Note: Hosted by OleMiss, originated from UCLA).
-
Princeton University EHS. (2022). Standard Operating Procedure: Thiols and Sulfides. Princeton University. Retrieved from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
